Product packaging for 1,6-Dimethylindoline-2-thione(Cat. No.:CAS No. 156136-67-3)

1,6-Dimethylindoline-2-thione

Cat. No.: B122539
CAS No.: 156136-67-3
M. Wt: 177.27 g/mol
InChI Key: OSNMWSIWAZUHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,6-Dimethylindoline-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C10H11NS and its molecular weight is 177.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NS B122539 1,6-Dimethylindoline-2-thione CAS No. 156136-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156136-67-3

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1,6-dimethyl-3H-indole-2-thione

InChI

InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3

InChI Key

OSNMWSIWAZUHAQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CC(=S)N2C)C=C1

Canonical SMILES

CC1=CC2=C(CC(=S)N2C)C=C1

Synonyms

2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Indoline-2-thione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

The indoline-2-thione scaffold is a significant heterocyclic moiety that has garnered interest in medicinal chemistry due to its diverse biological activities. These compounds are derivatives of dihydroindole featuring a thione group at the 2-position and exist in tautomeric equilibrium with 2-mercaptoindole.[1] Their structural features make them valuable precursors for the synthesis of more complex indole-annulated heterocycles and as potential therapeutic agents.[1][2]

Physicochemical Properties of Indoline-2-thione

Quantitative data for the parent compound, indoline-2-thione, is summarized below. These properties provide a baseline for understanding the characteristics of its substituted derivatives, such as the 1,6-dimethyl variant.

PropertyValueReference
Molecular Formula C₈H₇NS[1][3]
Molecular Weight 149.21 g/mol [1][3]
Appearance White solid[1]
Melting Point 44–45 °C[1]
Density 1.27 g/cm³[1]
XLogP3 (Computed) 1.8[3]
Topological Polar Surface Area (Computed) 44.1 Ų[3]
Exact Mass (Computed) 149.02992040 Da[3]

Experimental Protocols

While a specific protocol for 1,6-dimethylindoline-2-thione is not documented, its synthesis would likely follow established methods for N-alkylation and thionation of an appropriate oxindole precursor. Below are representative experimental protocols for the synthesis of the indoline-2-thione core and its N-substituted derivatives.

1. General Synthesis of Indoline-2-thione via Thionation of 2-Oxindole

The most common method for preparing indoline-2-thiones is the thionation of the corresponding oxindole (indolin-2-one).[1] A frequently used thionating agent is phosphorus pentasulfide (P₄S₁₀) in a suitable solvent.

  • Materials: 2-Oxindole, Phosphorus Pentasulfide (P₄S₁₀), Pyridine, Acetonitrile or Dimethyl Sulfone.

  • Procedure:

    • A mixture of P₄S₁₀ and pyridine is prepared in a solvent such as acetonitrile or dimethyl sulfone. This forms a P₄S₁₀-pyridine complex.

    • The 2-oxindole precursor is added to the reaction mixture.

    • The mixture is heated under reflux for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then purified, typically by column chromatography on silica gel, to yield the indoline-2-thione product.[1]

2. General Synthesis of N-Substituted Indoline-2-thiones

N-substituted derivatives, such as the N-methyl component of the target compound, are typically prepared from the corresponding N-substituted oxindole. Alternatively, direct alkylation of the indoline-2-thione nitrogen can be performed.

  • Materials: Indoline-2-thione, a suitable base (e.g., Sodium Hydride), an alkylating agent (e.g., Methyl Iodide), and an anhydrous solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • Indoline-2-thione is dissolved in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon).

    • A base, such as sodium hydride, is added portion-wise to the solution at a controlled temperature (often 0 °C) to deprotonate the nitrogen atom, forming the corresponding anion.

    • The alkylating agent (e.g., methyl iodide for N-methylation) is then added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

    • The reaction is quenched, typically with water or a saturated ammonium chloride solution.

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography yields the desired N-substituted indoline-2-thione.[2]

G cluster_pathway α-MSH Signaling Pathway for Melanogenesis aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates MITF MITF Transcription CREB->MITF Upregulates Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Enzymes Promotes Transcription Melanin Melanin Synthesis Enzymes->Melanin Inhibitor Indoline-2-thione Analogs Inhibitor->Enzymes Inhibits

References

Crystal Structure Analysis of 1,6-Dimethylindoline-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and detailed analytical methodologies for 1,6-Dimethylindoline-2-thione. In the absence of published experimental data for this specific compound, this document leverages established knowledge from closely related indoline-2-thione and heterocyclic thione analogs to predict its structural and spectroscopic properties. Detailed experimental protocols for synthesis, purification, crystal growth, and characterization via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are presented. This guide serves as a robust methodological framework for researchers undertaking the empirical study of this compound and similar novel heterocyclic compounds.

Introduction

Indoline-2-thione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as synthetic intermediates.[1] The introduction of methyl groups at the 1- and 6-positions of the indoline scaffold is expected to influence the molecule's steric and electronic properties, potentially impacting its crystal packing and biological efficacy. A thorough understanding of the three-dimensional structure of this compound is paramount for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper outlines the predicted structural characteristics of this compound and provides detailed, actionable protocols for its definitive analysis.

Predicted Molecular and Crystal Structure

Based on the analysis of analogous compounds, the key crystallographic and molecular parameters for this compound are predicted as follows. These values serve as a baseline for comparison with future experimental data.

Predicted Crystallographic Data
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2000
Z4
Predicted Bond Lengths and Angles
Bond/AnglePredicted Value
C=S Bond Length (Å)1.65 - 1.75
C-N Bond Lengths (Å)1.35 - 1.45
C-C Bond Lengths (Å)1.38 - 1.52 (aromatic/aliphatic)
C-S-C Angle (°)Not Applicable
N-C=S Angle (°)125 - 130
C-N-C Angle (°)110 - 120

Experimental Protocols

This section details the methodologies for the synthesis, purification, crystal growth, and structural characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding oxindole precursor, 1,6-dimethylindolin-2-one.

Materials:

  • 1,6-dimethylindolin-2-one

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Xylene

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq) or P₄S₁₀ (0.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reactants 1,6-dimethylindolin-2-one + Lawesson's Reagent Start->Reactants Reaction Reflux in Toluene Reactants->Reaction Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.
Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis.[2][3]

Method 1: Slow Evaporation

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane or pentane).

  • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4]

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Xray_Workflow cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Selection Mounting Mount on Goniometer Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Indexing and Integration Data_Collection->Data_Processing Structure_Solution Phase Determination Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Workflow for single-crystal X-ray structure determination.
Spectroscopic Analysis

Spectroscopic methods provide complementary information to confirm the identity and purity of the synthesized compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the thione carbon (C=S), the aromatic carbons, the methylene carbon, and the methyl carbons.

Predicted NMR Data (in CDCl₃):

Nucleus Predicted Chemical Shift (δ, ppm)
¹H Aromatic: 6.8-7.5, Methylene (CH₂): 3.0-3.5, N-CH₃: 3.2-3.8, Ar-CH₃: 2.2-2.5

| ¹³C | C=S: 190-210, Aromatic: 110-145, Methylene (CH₂): 35-45, N-CH₃: 30-40, Ar-CH₃: 20-25 |

3.4.2. Infrared (IR) Spectroscopy The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Data (cm⁻¹):

Functional Group Predicted Absorption Range
N-H Stretch Not Applicable
C-H Stretch (sp²) 3000-3100
C-H Stretch (sp³) 2850-3000
C=C Stretch (Aromatic) 1450-1600

| C=S Stretch | 1050-1250 |

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its synthesis and detailed structural analysis. The predictive data, based on analogous compounds, offers a valuable starting point for researchers. The detailed experimental protocols for synthesis, crystallization, X-ray crystallography, and spectroscopic analysis are designed to be directly applicable for the empirical investigation of this novel compound. The elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of heterocyclic molecules.

References

The Rising Therapeutic Potential of Substituted Indoline-2-thiones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The indoline-2-thione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research on substituted indoline-2-thiones, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, including the inhibition of key signaling pathways and enzymes crucial for pathogen and cancer cell survival. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of cellular signaling pathways to facilitate further investigation and development of this promising class of therapeutic agents.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Heterocyclic compounds, particularly those containing the indole nucleus, have historically been a rich source of biologically active molecules.[1] Among these, the indoline-2-thione core, a sulfur analogue of oxindole, has garnered significant attention due to its versatile chemical nature and a broad range of pharmacological activities. This guide delves into the significant anticancer and antimicrobial potential of substituted indoline-2-thiones, presenting a consolidated resource for the scientific community.

Anticancer Activity of Substituted Indoline-2-thiones

Substituted indoline-2-thiones have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell proliferation, angiogenesis, and apoptosis.

Mechanism of Action: Inhibition of Tyrosine Kinases and Tubulin Polymerization

A primary mechanism through which indoline-2-one derivatives, the oxygen analogues of indoline-2-thiones, exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[2] Notably, they have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Sunitinib, an indolin-2-one derivative, is a marketed antiangiogenic drug that functions as a VEGFR inhibitor.[2] The indoline-2-one core is considered essential for this inhibitory activity, with substitutions at the C-3 position playing a critical role in modulating potency and selectivity.[2]

Another significant anticancer mechanism is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain indoline derivatives have been shown to bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule formation.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various substituted indoline-2-one derivatives, which serve as close structural analogs and predictive models for the activity of indoline-2-thiones. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
SSSK16Spiro-indolin-2-one derivativeMCF-7 (Breast)0.44[4]
SSSK17Spiro-indolin-2-one derivativeMCF-7 (Breast)0.04[4]
IVc1,3,4-Thiadiazole-indolin-2-one hybridBreast Cancer Panel1.47[5]
VIc1,3,4-Thiadiazole-indolin-2-one hybridColon Cancer Panel1.40[5]
5hIndolin-2-one with 4-thiazolidinone moietyHT-29 (Colon)0.016[6]
5hIndolin-2-one with 4-thiazolidinone moietyH460 (Lung)0.0037[6]
Indole-triazole 3dIndole-triazole derivative--[7]
Indole-thiadiazole 2cIndole-thiadiazole derivative--[7]
Thiazolo-indoline 12Thiazolo-indolin-2-one derivative-40.71 nM (DHFR IC50)[8]

Antimicrobial Activity of Substituted Indoline-2-thiones

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted indoline-2-thiones and their derivatives have shown promising activity against a range of bacteria and fungi.[9][10]

Mechanism of Action

The precise antimicrobial mechanisms of indoline-2-thiones are still under investigation; however, several studies on related indole derivatives suggest potential targets. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death.[8] Other potential mechanisms include the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted indoline-2-one and -2-thione derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 23-Substituted indole-2-thioneSalmonella enterica125[9][10]
Compound 33-Substituted indole-2-thioneSalmonella enterica125[9][10]
Compound 43-Substituted indole-2-thioneMethicillin-resistant Staphylococcus aureus (MRSA)125[9][10]
Compound 53-Substituted indole-2-thioneMethicillin-resistant Staphylococcus aureus (MRSA)125[9][10]
Compound 63-Substituted indole-2-thioneMethicillin-resistant Staphylococcus aureus (MRSA)125[9][10]
Compound 73-Substituted indole-2-thioneMethicillin-resistant Staphylococcus aureus (MRSA)125[9][10]
Compound 83-Substituted indole-2-thioneMethicillin-resistant Staphylococcus aureus (MRSA)125[9][10]
Indole-thiadiazole 2cIndole-thiadiazole derivativeBacillus subtilis3.125[7]
Indole-triazole 3cIndole-triazole derivativeBacillus subtilis3.125[7]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of substituted indoline-2-thiones.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Substituted indoline-2-thione compounds

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Substituted indoline-2-thione compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Substituted indoline-2-thione compounds

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Tubulin Addition: Add a solution of purified tubulin to each well.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Visualizations

To provide a clearer understanding of the molecular mechanisms underlying the biological activities of substituted indoline-2-thiones, this section presents diagrams of key signaling pathways generated using Graphviz.

VEGFR2 Signaling Pathway in Angiogenesis

Substituted indoline-2-thiones can inhibit angiogenesis by targeting the VEGFR2 signaling pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indoline2Thione Substituted Indoline-2-thione Indoline2Thione->VEGFR2 Inhibits (ATP-binding site) Akt_MAPK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Indoline2Thione Substituted Indoline-2-thione Indoline2Thione->Akt Inhibits Indoline2Thione->ERK Inhibits Gene Gene Expression (Inflammation, Survival) NFkB_nuc->Gene

References

In-Silico Prediction of 1,6-Dimethylindoline-2-thione Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,6-Dimethylindoline-2-thione is a heterocyclic compound belonging to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring with a thione group. While the specific bioactivity of this compound is not extensively documented in publicly available literature, the indoline and thiazolidine-2-thione scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This technical guide outlines a comprehensive in-silico approach to predict the potential bioactivities of this compound, providing a framework for researchers and drug development professionals to assess its therapeutic potential prior to synthesis and experimental validation.[5]

The in-silico workflow described herein integrates several computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By simulating the interaction of this compound with various biological targets and predicting its pharmacokinetic and toxicological properties, this approach enables a multifaceted evaluation of its drug-like characteristics.

Overall Workflow for In-Silico Bioactivity Prediction

The in-silico investigation of this compound's bioactivity follows a structured workflow, commencing with the preparation of the ligand and potential protein targets, followed by a series of computational analyses to predict its biological effects and pharmacokinetic profile.

In-Silico Bioactivity Prediction Workflow cluster_ligand_prep Ligand Preparation cluster_target_prep Target Identification & Preparation cluster_prediction Bioactivity Prediction cluster_analysis Data Analysis & Interpretation Ligand This compound Structure EnergyMinimization Energy Minimization Ligand->EnergyMinimization MolecularDocking Molecular Docking EnergyMinimization->MolecularDocking QSAR QSAR Modeling EnergyMinimization->QSAR ADMET ADMET Prediction EnergyMinimization->ADMET TargetSelection Select Potential Targets (e.g., Kinases, Enzymes) ProteinPrep Protein Preparation (Add Hydrogens, Remove Water) TargetSelection->ProteinPrep ProteinPrep->MolecularDocking BindingAnalysis Binding Affinity & Pose Analysis MolecularDocking->BindingAnalysis QSAR->BindingAnalysis ToxicityAssessment Toxicity & Pharmacokinetic Profile ADMET->ToxicityAssessment PathwayAnalysis Signaling Pathway Mapping BindingAnalysis->PathwayAnalysis EGFR_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Compound 1,6-Dimethylindoline- 2-thione Compound->EGFR Compound->VEGFR2

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium in 1,6-dimethylindoline-2-thione and related heterocyclic compounds. The thione-enethiol tautomerism inherent to these structures is a critical consideration in drug design and development, as the predominant tautomer can significantly influence the molecule's physicochemical properties, receptor binding, and metabolic stability. This document synthesizes available spectroscopic data from closely related analogs, outlines detailed experimental protocols for tautomer analysis, and presents computational insights into the relative stability of the tautomeric forms.

Thione-Enethiol Tautomerism in Indoline-2-thiones

Indoline-2-thione and its derivatives can exist in two tautomeric forms: the thione form (a lactam analog) and the enethiol form (an aromatic indole derivative). The position of this equilibrium is influenced by factors such as substitution patterns, solvent polarity, and temperature.

For this compound, the two tautomers are the This compound (thione form) and 2-mercapto-1,6-dimethyl-1H-indole (enethiol form).

tautomerism cluster_thione Thione Form cluster_enethiol Enethiol Form Thione Enethiol Thione->Enethiol Proton Transfer

Tautomeric equilibrium of this compound.

Based on studies of analogous compounds, N-alkylation of the indoline ring system strongly favors the thione tautomer. Therefore, it is anticipated that this compound will exist predominantly in the thione form in most solvents. The 6-methyl group, being an electron-donating group, is expected to have a minor electronic influence on the equilibrium compared to the N-methylation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The general workflow involves the synthesis of the corresponding oxindole intermediate, followed by thionation.

synthesis_workflow Start 5-Methyl-2-nitroaniline Step1 Synthesis of 1,6-dimethyl-2-oxindole Start->Step1 Intermediate 1,6-Dimethyl-2-oxindole Step1->Intermediate Step2 Thionation Intermediate->Step2 Product This compound Step2->Product

Synthetic workflow for this compound.

Step 1: Synthesis of 1,6-Dimethyl-2-oxindole

A plausible route to the intermediate, 1,6-dimethyl-2-oxindole, involves a multi-step sequence starting from 5-methyl-2-nitroaniline, adapting known procedures for oxindole synthesis.

Step 2: Thionation of 1,6-Dimethyl-2-oxindole

The thionation of the oxindole can be accomplished using various thionating agents, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable high-boiling solvent like toluene or pyridine being common choices.

Spectroscopic Data of Related Indoline-2-thiones

Table 1: UV-Vis Absorption Maxima (λmax) of Indoline-2-thione Derivatives

CompoundSolventThione Form λmax (nm)Enethiol Form λmax (nm)Reference
3-Phenylindoline-2-thione95% EtOH~320~290Hino et al. (1971)
3-Phenylindoline-2-thioneMethanol-PredominantHino et al. (1971)
1-Methyl-3-phenylindoline-2-thione95% EtOH~321-Hino et al. (1971)
1-Methylindoline-2-thione95% EtOH~328-Hino et al. (1971)

Note: The thione form typically exhibits a longer wavelength absorption compared to the enethiol form.

Table 2: 1H NMR Chemical Shifts (δ, ppm) of Indoline-2-thione Derivatives in CDCl₃

CompoundTautomerH-3N-CH₃Aromatic-CH₃Aromatic-HReference
3-Phenylindoline-2-thioneThione4.80 (s)--6.8-7.5 (m)Hino et al. (1971)
Enethiol---6.8-7.5 (m)Hino et al. (1971)
1-Methyl-3-phenylindoline-2-thioneThione4.83 (s)3.38 (s)-6.8-7.5 (m)Hino et al. (1971)

Note: The presence of distinct signals for the CH₂ group at C3 is characteristic of the thione form. For the enethiol form, this signal is absent, and an S-H proton signal would be expected, though it may be broad and difficult to observe.

Experimental Protocols

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Objective: To quantify the ratio of thione to enethiol tautomers in solution.

Materials:

  • This compound sample

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the desired deuterated solvent at a known concentration (typically 5-10 mg/mL).

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum at a constant temperature.

  • Identify the characteristic signals for both the thione and enethiol tautomers. For the thione form, a key signal will be the singlet for the C3-methylene protons. For the enethiol form, the absence of this signal and the potential presence of a broad SH peak would be indicative.

  • Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

  • Calculate the molar ratio of the tautomers using the following formula, accounting for the number of protons giving rise to each signal:

    Ratio (Thione:Enethiol) = (IntegralThione / nThione) : (IntegralEnethiol / nEnethiol)

    where n is the number of protons for the integrated signal.

  • Repeat the measurement in different solvents to assess the solvent effect on the equilibrium.

Analysis of Tautomerism by UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively analyze the tautomeric composition based on electronic absorption spectra.

Materials:

  • This compound sample

  • Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, cyclohexane)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Identify the absorption maxima (λmax) corresponding to the thione and enethiol forms. As a general rule, the thione tautomer absorbs at a longer wavelength.

  • To obtain more quantitative information, the spectra of "fixed" tautomers (e.g., S-methylated enethiol and a fully substituted thione) can be used as references to deconvolve the spectrum of the tautomeric mixture.

  • The relative contributions of each tautomer can be estimated by comparing the absorbance at their respective λmax values, although this is less precise than the NMR method.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations can provide valuable insights into the relative thermodynamic stabilities of the tautomers. By calculating the Gibbs free energy (ΔG) of both the thione and enethiol forms, the equilibrium constant (KT) can be predicted.

dft_logic cluster_dft DFT Calculations Tautomer1 Thione Structure Energy1 Gibbs Free Energy (G₁) Tautomer1->Energy1 Tautomer2 Enethiol Structure Energy2 Gibbs Free Energy (G₂) Tautomer2->Energy2 DeltaG ΔG = G₂ - G₁ Energy1->DeltaG Energy2->DeltaG Equilibrium Predict Equilibrium Position DeltaG->Equilibrium

Logical flow for computational stability analysis.

Such calculations typically show that for N-alkylated indoline-2-thiones, the thione tautomer is significantly more stable, which would be in agreement with the expected experimental observations for this compound.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity. Based on evidence from analogous structures, the thione form is expected to be the predominant species in solution. This guide provides the foundational knowledge and detailed experimental frameworks for researchers to synthesize, characterize, and quantify the tautomeric equilibrium of this and related heterocyclic systems. A thorough understanding of these tautomeric preferences is essential for the rational design and development of novel therapeutics based on the indoline-2-thione scaffold.

A Methodological Guide to Determining the Chemical Stability and Degradation Profile of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach for evaluating the chemical stability and degradation profile of 1,6-Dimethylindoline-2-thione. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document serves as a methodological framework. It details the standard experimental protocols and data analysis techniques necessary to establish a complete stability profile, drawing upon established practices for analogous heterocyclic thione compounds.

Introduction to Stability Testing

For any new chemical entity intended for pharmaceutical use, a thorough understanding of its chemical stability is paramount. Stability testing provides critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a crucial component of this process, designed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing stable formulations and establishing appropriate storage conditions and shelf-life.[1]

The objectives of a comprehensive stability and degradation profile for this compound would be:

  • To identify the degradation pathways under various stress conditions.

  • To elucidate the structure of potential degradation products.

  • To determine the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.[1]

Recommended Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[1] A systematic approach involves subjecting a solution of this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°CTo evaluate stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°CTo evaluate stability in alkaline environments.
Neutral Hydrolysis Purified Water, Room Temperature to 80°CTo assess stability in a neutral aqueous environment.
Oxidation 3% - 30% H₂O₂, Room TemperatureTo investigate susceptibility to oxidative degradation.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.To determine the impact of light exposure on stability.[2]
Thermal Stress (Solution) Solution heated at 40°C - 80°CTo assess the stability of the compound in solution at elevated temperatures.
Thermal Stress (Solid State) Solid drug substance heated at temperatures below its melting point (e.g., 60°C, 80°C, 105°C).To evaluate the thermal stability of the solid form.[3]
Experimental Protocols

The following sections detail the methodologies for the key forced degradation experiments.

The hydrolytic stability of a compound is assessed across a range of pH values. Studies on similar heterocyclic structures, such as hydrazones and oximes, have demonstrated that the rate of hydrolysis can be significantly influenced by pH, with acid catalysis being a common mechanism.[4][5] For this compound, a similar pH-dependent degradation could be anticipated.

Protocol:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl, purified water, and 0.1 M NaOH to achieve the desired final concentration.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative degradation is typically investigated using hydrogen peroxide. The thione moiety in this compound may be susceptible to oxidation.

Protocol:

  • Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Maintain the solution at room temperature and protect it from light.

  • Collect samples at various time points.

  • Analyze the samples using an appropriate analytical method, such as HPLC, to monitor the degradation.

Photostability testing is crucial to determine if the compound is light-sensitive. Regulatory guidelines, such as ICH Q1B, provide standardized conditions for photostability testing.[2]

Protocol:

  • Expose a solid sample of this compound and a solution in a chemically inert, transparent container to a light source that meets ICH Q1B requirements.[2] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[2]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After the specified exposure period, analyze both the exposed and control samples to quantify any degradation.

Thermal degradation studies are performed on both the solid drug substance and its solutions to evaluate the effect of temperature on stability.

Protocol (Solid State):

  • Place the solid this compound in a controlled temperature oven (e.g., 105°C for 6 hours).[3]

  • After the exposure period, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol (Solution):

  • Prepare a solution of this compound in a suitable solvent.

  • Reflux the solution at a controlled temperature (e.g., 60°C for 30 minutes).[3]

  • Cool the solution and analyze by HPLC.

Analytical Methodology

A stability-indicating analytical method is essential for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

For structural elucidation of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), and for volatile degradants, GC-MS (Gas Chromatography-Mass Spectrometry), are invaluable.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Stock Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal Stress (Solid & Solution) start->thermal hplc HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc lcms LC-MS for Structure Elucidation hplc->lcms end Stability Profile & Degradation Pathway lcms->end

General workflow for forced degradation studies.

Hydrolysis_Workflow start Prepare Solutions in 0.1M HCl, H₂O, 0.1M NaOH incubate Incubate at Controlled Temperature (e.g., 60°C) start->incubate sampling Withdraw Aliquots at Specific Time Intervals incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze

Detailed workflow for hydrolytic stability testing.
Potential Degradation Pathways

While specific degradation products for this compound are not documented, insights can be drawn from related structures. For instance, studies on 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione have identified hydrolysis products including formaldehyde and 1,3-dimethyl-2-thiourea.[6] The indoline ring itself may be susceptible to oxidation or ring-opening reactions under harsh conditions. The thione group could potentially be oxidized to a sulfoxide or sulfone, or hydrolyzed to the corresponding oxo-analogue (1,6-Dimethylindolin-2-one).

Conclusion

Establishing the chemical stability and degradation profile of this compound is a critical step in its development as a potential pharmaceutical agent. The methodological approach outlined in this guide, encompassing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, provides a robust framework for this investigation. The successful execution of these studies will yield a comprehensive understanding of the molecule's intrinsic stability and inform the development of stable formulations and appropriate analytical methods.

References

A Technical Guide to the Solubility Determination of 1,6-Dimethylindoline-2-thione in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Studies

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, solubility data is crucial for:

  • Solvent selection for synthesis, recrystallization, and purification processes.

  • Formulation development of dosage forms.

  • Predicting bioavailability and dissolution rates.

  • Salt and polymorph screening .

1,6-Dimethylindoline-2-thione is a heterocyclic compound with potential pharmacological applications. Understanding its solubility profile in a range of organic solvents with varying polarities is a fundamental step in its preclinical development. The general principle of "like dissolves like" suggests that the solubility of this compound will be influenced by the polarity of the solvent.[1][2]

Theoretical Considerations

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be overcome by the energy released upon the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound include:

  • Physicochemical Properties of the Solute: The presence of polar functional groups (like the thione group) and nonpolar regions (the dimethylated indoline ring) will dictate its interaction with different solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1]

  • Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

Experimental Protocol for Solubility Determination

The isothermal saturation or shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and accuracy.[3][4]

Materials and Apparatus
  • Solute: High-purity this compound.

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Apparatus:

    • Analytical balance

    • Vials or flasks with screw caps

    • Constant temperature shaker bath or incubator

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed typically in mg/mL or mol/L, taking into account the dilution factor.

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

  • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured. This method is simple but can be less accurate for low solubilities.[5]

  • UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute. It is particularly useful for complex mixtures and can separate the solute from any impurities.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.

Table 1: Example Template for Solubility Data of this compound at a Specified Temperature

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Water10.2

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation: Add excess solute to solvent B Equilibration: Agitate at constant temperature (24-72 hours) A->B C Sedimentation: Allow excess solid to settle B->C D Sampling & Filtration: Withdraw and filter supernatant C->D E Dilution: Prepare sample for analysis D->E F Quantification: Measure concentration (e.g., HPLC, UV-Vis) E->F G Data Analysis & Reporting: Calculate and tabulate solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide outlines a robust and standardized approach for determining the solubility of this compound in various organic solvents. By following the detailed experimental protocol and employing suitable analytical techniques, researchers can generate the critical data needed to advance the development of this compound for pharmaceutical applications. The provided workflow and data presentation structure serve as a template for systematic and comparable solubility studies.

References

A Technical Guide to the Synthetic Routes for Indoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for obtaining indoline-2-thione derivatives. This important class of heterocyclic compounds serves as a valuable scaffold in medicinal chemistry and drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for the synthesis of these promising molecules.

Thionation of Oxindoles and Isatins

The most direct and widely employed method for the synthesis of indoline-2-thiones is the thionation of their corresponding oxygen analogues, oxindoles (indolin-2-ones). This approach involves the replacement of the carbonyl oxygen atom at the C-2 position with a sulfur atom. The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including the lactam moiety in oxindoles.[1][2] The reaction generally proceeds under milder conditions and with greater selectivity compared to phosphorus pentasulfide.[1]

A general workflow for this synthesis is depicted below:

cluster_0 Thionation with Lawesson's Reagent Start Substituted Oxindole Reaction Thionation Reaction Start->Reaction Reagent Lawesson's Reagent Reagent->Reaction Solvent Anhydrous Toluene or THF Solvent->Reaction Conditions Reflux Conditions->Reaction Workup Solvent Evaporation & Purification Reaction->Workup Product Indoline-2-thione Derivative Workup->Product

Caption: General workflow for the synthesis of indoline-2-thiones using Lawesson's reagent.

Experimental Protocol: Synthesis of Thioacridines using Lawesson's Reagent [3]

  • A mixture of the appropriate acridine-1,8-dione (1 equivalent) and Lawesson's reagent (2 equivalents) is taken in toluene.

  • The reaction mixture is refluxed at 130°C in an oil bath.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the toluene is evaporated under reduced pressure to obtain a solid.

  • The solid is dissolved in ethyl acetate (EtOAc) and washed with excess water.

  • The organic layer is collected, dried over anhydrous sodium sulfate (Na₂SO₄), and the EtOAc is removed using a rotary evaporator to yield the crude product.

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data: Thionation of Amides with Lawesson's Reagent [4]

EntryAmide SubstrateReaction Time (h)Yield (%)
1N-phenylbenzamide2.595
2N-(4-methoxyphenyl)benzamide2.596
3N-(4-chlorophenyl)benzamide3.094
4N-benzylbenzamide2.096
5Benzamide3.589
Using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is another effective, albeit often more aggressive, thionating agent.[5] It can be used in various solvents, with pyridine being a common choice to form a more reactive complex.

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

A more contemporary approach involves the construction of the indoline-2-thione core through a catalytic method. One such method utilizes an N-heterocyclic carbene (NHC) to catalyze the reaction between α,β-unsaturated aldehydes bearing an isothiocyanato moiety and a suitable nucleophile. This elegant method allows for the creation of 3,3-disubstituted indoline-2-thiones with an all-carbon quaternary center at the C-3 position.[6]

The logical flow of this catalytic cycle is presented below:

cluster_1 NHC-Catalyzed Synthesis of 3,3-Disubstituted Indoline-2-thiones Start_Aldehyde α,β-Unsaturated Aldehyde with Isothiocyanate Catalytic_Cycle Tandem Annulation and Nucleophilic Ring-Opening Start_Aldehyde->Catalytic_Cycle NHC_Catalyst N-Heterocyclic Carbene (NHC) NHC_Catalyst->Catalytic_Cycle Nucleophile Heteroatomic Nucleophile Nucleophile->Catalytic_Cycle Purification Chromatographic Purification Catalytic_Cycle->Purification Final_Product 3,3-Disubstituted Indoline-2-thione Purification->Final_Product

Caption: Logical workflow for the NHC-catalyzed synthesis of indoline-2-thiones.

Experimental Protocol: NHC-Catalyzed Synthesis of 3,3-Disubstituted indoline-2-thiones

A detailed protocol for this specific reaction is proprietary to the developing research group and would require access to the supporting information of the original publication. However, a general procedure can be outlined based on similar NHC-catalyzed reactions:

  • To a solution of the α,β-unsaturated aldehyde bearing an isothiocyanato moiety (1 equivalent) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., argon), is added the NHC precursor (e.g., a triazolium salt, 0.1-0.2 equivalents) and a base (e.g., DBU, 0.1-0.2 equivalents) to generate the NHC in situ.

  • The appropriate heteroatomic nucleophile (1.1-1.5 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature to 40°C) and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted indoline-2-thione.

Quantitative Data: Substrate Scope for NHC-Catalyzed Synthesis

EntryAldehyde SubstrateNucleophileYield (%)
1(E)-3-(2-isothiocyanatophenyl)acrylaldehydeMethylamine75
2(E)-3-(2-isothiocyanato-5-methylphenyl)acrylaldehydePhenylamine68
3(E)-3-(5-chloro-2-isothiocyanatophenyl)acrylaldehydeMethanol82
4(E)-3-(2-isothiocyanatophenyl)but-2-enalThiophenol65

Intramolecular Cyclization Routes

The construction of the indoline ring system through intramolecular cyclization is a powerful strategy in heterocyclic chemistry.[7] While less commonly reported specifically for indoline-2-thiones, this approach holds significant potential. A plausible retrosynthetic analysis suggests that a suitably functionalized thioanilide could undergo cyclization to form the indoline-2-thione core. For instance, an N-aryl thioamide bearing a leaving group or a reactive moiety on the ortho position of the aryl ring could be a viable precursor.

A proposed generalized pathway is illustrated below:

cluster_2 Proposed Intramolecular Cyclization Route Precursor Ortho-functionalized N-Aryl Thioamide Cyclization Intramolecular C-N Bond Formation Precursor->Cyclization Catalyst_Reagent Catalyst or Reagent (e.g., Pd-catalyst, Acid, Base) Catalyst_Reagent->Cyclization Purification_Step Workup and Purification Cyclization->Purification_Step Target_Product Indoline-2-thione Purification_Step->Target_Product

Caption: Proposed workflow for synthesizing indoline-2-thiones via intramolecular cyclization.

Experimental Protocol: Brønsted Acid-Catalyzed Intramolecular Hydroamination [8]

While not directly yielding an indoline-2-thione, this protocol for the synthesis of indolines from N-arylsulfonyl-2-allylanilines illustrates the principle of intramolecular cyclization that could be adapted.

  • N-Arylsulfonyl-2-allylaniline (1 equivalent) is dissolved in toluene.

  • A catalytic amount of triflic acid (TfOH, 20 mol%) is added to the solution.

  • The reaction mixture is heated to 80°C.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.

Biological Relevance and Signaling Pathways

Indoline-based scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. While research into the specific biological activities of indoline-2-thione derivatives is ongoing, related indole and indolinone compounds have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.[9][10] Inhibition of these pathways is a critical strategy in the development of novel therapeutics for these diseases.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response and inflammation.[9] In a simplified representation, pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Indole derivatives have been shown to inhibit this pathway, potentially at multiple nodes.[9]

cluster_3 Simplified NF-κB Signaling Pathway and Potential Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub Ubiquitination & Proteasomal Degradation p_IkBa->Ub NFkB_active Active NF-κB Ub->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Inhibitor Indoline-2-thione Derivative Inhibitor->IKK Inhibitor->NFkB_active blocks nuclear translocation

Caption: Potential inhibition of the NF-κB signaling pathway by indoline-2-thione derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway involved in cellular processes such as proliferation, differentiation, and stress responses.[10] Key components of this pathway include ERK, JNK, and p38 MAPKs. Dysregulation of MAPK signaling is a hallmark of many cancers and inflammatory diseases. Certain indole derivatives have demonstrated the ability to inhibit the phosphorylation, and thus the activation, of key kinases in this pathway.[10]

cluster_4 Overview of MAPK Signaling and Potential Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Cytokines) MAPKKK MAPKKK (e.g., RAF) Extracellular_Signal->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Proliferation, Inflammation) MAPK->Cellular_Response Inhibitor_Compound Indoline-2-thione Derivative Inhibitor_Compound->MAPKK Inhibitor_Compound->MAPK

Caption: Potential points of inhibition in the MAPK signaling cascade by indoline-2-thione derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed two-step protocol for the synthesis of 1,6-Dimethylindoline-2-thione, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves the N-methylation of 6-methylindolin-2-one followed by thionation of the resulting 1,6-dimethylindolin-2-one.

Experimental Protocols

Step 1: Synthesis of 1,6-Dimethylindolin-2-one

This procedure outlines the N-methylation of 6-methylindolin-2-one.

Materials:

  • 6-methylindolin-2-one

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 6-methylindolin-2-one (1.0 eq) and deionized water.

  • Add a 50% aqueous solution of sodium hydroxide (2.25 eq) to the flask.

  • Heat the mixture to 40°C with stirring.

  • Slowly add dimethyl sulfate (1.5 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 15 minutes.

  • Cool the mixture to 60°C and add a second portion of dimethyl sulfate (0.425 eq).

  • Heat the mixture again to 100°C and maintain for another 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of heptane and ethyl acetate as the mobile phase.

  • Once the reaction is complete, cool the mixture to 50°C and adjust the pH to approximately 7 with concentrated hydrochloric acid.

  • Cool the mixture to room temperature and then to 0-5°C in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 1,6-dimethylindolin-2-one.

Step 2: Synthesis of this compound

This protocol describes the thionation of 1,6-dimethylindolin-2-one using Lawesson's reagent.

Materials:

  • 1,6-dimethylindolin-2-one

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous toluene

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours. The color of the solution may change from dark red to yellowish.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of dichloromethane and filter it through a short pad of silica gel to remove inorganic byproducts.

  • Evaporate the dichloromethane to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantReagent(s)SolventReaction Time (h)Temperature (°C)Yield (%)
16-methylindolin-2-oneDimethyl sulfate, NaOHWater0.5100~65-75
21,6-dimethylindolin-2-oneLawesson's reagentToluene1-2Reflux (111)~80-90

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Thionation A 6-methylindolin-2-one C 1,6-dimethylindolin-2-one A->C N-methylation B Dimethyl sulfate, NaOH B->C D 1,6-dimethylindolin-2-one F This compound D->F Thionation E Lawesson's reagent E->F

Caption: Synthetic workflow for this compound.

References

High-Yield Synthesis of N-Substituted Indoline-2-thiones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted indoline-2-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse biological activities, including potential applications as kinase inhibitors and anticancer agents. The efficient and high-yield synthesis of these molecules is crucial for further investigation and development. This document provides detailed protocols for the synthesis of N-substituted indoline-2-thiones, primarily through the thionation of the corresponding N-substituted oxindoles using Lawesson's reagent.

Synthetic Overview

The principal and most effective method for preparing N-substituted indoline-2-thiones is the direct thionation of the carbonyl group at the C-2 position of an N-substituted oxindole (isatin derivative). Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the preferred reagent for this transformation due to its mild reaction conditions and high yields compared to other thionating agents like phosphorus pentasulfide.[1][2][3] The precursor N-substituted oxindoles can be readily synthesized from commercially available isatins or via methods such as the Sandmeyer isatin synthesis from anilines.[4][5][6]

Data Presentation: Synthesis of N-Substituted Indoline-2-thiones

The following table summarizes typical reaction conditions and yields for the thionation of various N-substituted oxindoles using Lawesson's reagent. While specific yields for a wide range of N-substituted indoline-2-thiones are dispersed throughout the literature, the data presented for analogous thionations of similar lactam-containing heterocycles demonstrate the general efficiency of this method.

EntryN-Substituent (R)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzylToluene110 (Reflux)1695[7]
2PhenylToluene130 (Reflux)0.2590[8]
34-MethylphenylToluene110 (Reflux)379[9]
44-MethoxyphenylToluene130 (Reflux)0.2590[8]
54-ChlorophenylToluene130 (Reflux)0.2285[8]
6tert-ButylToluene110 (Reflux)0.593[10]

Note: Yields are for isolated products after purification. The data for entries 2-5 are for the analogous thionation of acridinediones, demonstrating the general applicability and high yields of Lawesson's reagent.[8] Entry 1 is for a quinolone.[7] Entry 3 is for a thioamide.[9] Entry 6 is for a bridged lactam.[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Indoline-2-thiones

This protocol provides a general method for the thionation of N-substituted oxindoles using Lawesson's reagent.

Materials:

  • N-substituted oxindole (1.0 equiv)

  • Lawesson's Reagent (0.6 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted oxindole (1.0 equiv) and Lawesson's reagent (0.6 equiv).

  • Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to reflux (approximately 110-130 °C) under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-16 hours, substrate-dependent).[7]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted indoline-2-thione.[7]

Protocol 2: Chromatography-Free Workup Procedure

A significant challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have similar polarity to the desired product.[10] The following protocol describes a modified workup to circumvent the need for column chromatography.[9][11]

Additional Materials:

  • Ethylene Glycol or Ethanol

Modified Workup Procedure (Steps 5-8 from Protocol 1): 5. After the reaction is complete (Step 4), cool the reaction mixture. 6. Add an excess of ethylene glycol or ethanol to the mixture and heat at reflux for 2-4 hours. This step converts the phosphorus byproducts into more polar, water-soluble species.[11] 7. Cool the mixture, remove the toluene under reduced pressure, and perform a liquid-liquid extraction with ethyl acetate and water. 8. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. 9. Filter and concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of N-substituted indoline-2-thiones.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 N-Substituted Oxindole reaction Thionation in Anhydrous Toluene (Reflux) start1->reaction start2 Lawesson's Reagent start2->reaction workup Solvent Removal reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product N-Substituted Indoline-2-thione purification->product

Caption: General workflow for indoline-2-thione synthesis.

Reaction Mechanism

The thionation of a carbonyl group with Lawesson's reagent proceeds through a four-membered ring intermediate, analogous to the mechanism of the Wittig reaction.[1][2]

G cluster_mechanism Mechanism reagents N-Substituted Oxindole + Lawesson's Reagent (Dimer) ylide Reactive Dithiophosphine Ylide (Monomer) reagents->ylide Dissociation intermediate [2+2] Cycloaddition ylide->intermediate thiaoxaphosphetane Thiaoxaphosphetane Intermediate intermediate->thiaoxaphosphetane cycloreversion Cycloreversion thiaoxaphosphetane->cycloreversion products Indoline-2-thione + P=O byproduct cycloreversion->products

Caption: Mechanism of thionation with Lawesson's reagent.

References

Application of 1,3-Dimethylimidazolidine-2-thione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dimethylimidazolidine-2-thione, a cyclic thiourea derivative, serves as a versatile reagent and ligand in organic synthesis. Its utility stems from the nucleophilic sulfur atom and the thermal stability of the molecule. This document outlines key applications, including its role in coordination chemistry and as a precursor for various heterocyclic compounds. The protocols provided herein are intended for researchers and professionals in organic chemistry and drug development.

Key Applications
  • Coordination Chemistry: The thione group in 1,3-dimethylimidazolidine-2-thione acts as an excellent ligand for transition metals. It forms stable complexes with metals such as copper(I) and silver(I), which can then be used as catalysts or in materials science.

  • Precursor for N-Heterocyclic Carbenes (NHCs): The thione can be converted into the corresponding N-heterocyclic carbene, a class of compounds widely used as ligands in organometallic catalysis.

  • Synthesis of Novel Heterocycles: The reactive nature of the thiourea moiety allows for its incorporation into larger, more complex heterocyclic systems with potential biological activity.

Experimental Protocols

Protocol 1: Synthesis of a Copper(I) Complex with 1,3-Dimethylimidazolidine-2-thione

This protocol describes the synthesis of a copper(I) complex, which can be utilized in subsequent catalytic reactions.

Materials:

  • 1,3-Dimethylimidazolidine-2-thione (1.0 mmol, 130.2 mg)

  • Copper(I) Iodide (1.0 mmol, 190.4 mg)

  • Acetonitrile (10 mL)

  • Diethyl ether (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1,3-dimethylimidazolidine-2-thione in 10 mL of acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Add copper(I) iodide to the solution with stirring.

  • Continue stirring the mixture at room temperature for 2 hours. The formation of a precipitate may be observed.

  • After 2 hours, add 20 mL of diethyl ether to the mixture to precipitate the product completely.

  • Collect the solid product by vacuum filtration and wash with a small amount of diethyl ether.

  • Dry the product under vacuum to yield the copper(I) complex.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy (observing a shift in the C=S stretching frequency), and X-ray crystallography.

Copper_Complex_Synthesis cluster_reactants Reactants reagent1 1,3-Dimethylimidazolidine-2-thione process Stir at RT, 2h reagent1->process + reagent2 Copper(I) Iodide reagent2->process + solvent Acetonitrile solvent->process in product Copper(I) Complex precipitation Precipitate with Diethyl Ether process->precipitation Reaction Mixture filtration Vacuum Filtration & Wash precipitation->filtration Suspension filtration->product Isolated Solid

Protocol 2: Acylation of Imidazolidine-2-thione (A Related Precursor)

While specific acylation protocols for 1,6-Dimethylindoline-2-thione are unavailable, this general procedure for a related compound, imidazolidine-2-thione, is provided as a representative example of its reactivity. This reaction is a key step in the synthesis of various derivatives.[1]

Materials:

  • Imidazolidine-2-thione (1.0 mmol)

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 mmol)

  • Dimethylacetamide (DMA) as solvent

  • Triethylamine (TEA) or Pyridine as base

Procedure for Mono-acylation:

  • Dissolve imidazolidine-2-thione in DMA in a reaction vessel.

  • Add the acyl chloride to the solution. The reaction may proceed to form either mono- or di-acylated products depending on the nature of the acylating agent.[1]

Procedure for Asymmetric Di-acylation:

  • Start with a mono-acylated imidazolidine-2-thione (e.g., N-benzoyl-imidazolidine-2-thione).

  • Dissolve the mono-acylated compound in either pyridine or a mixture of DMF and TEA.[1]

  • Add a different acyl chloride to the reaction mixture.

  • The reaction conditions (solvent and base) are chosen based on the reactivity of the specific acyl chloride.[1]

Quantitative Data for Asymmetric Di-acylation of N-benzoyl-imidazolidine-2-thione [1]

ProductAcyl ChlorideSolvent/BaseYield (%)
4 Acetyl chlorideDMF/TEAModerate-Good
5 Isobutyryl chlorideDMF/TEAModerate-Good
6 4-Nitrobenzoyl chloridePyridineModerate-Good
7 2-Nitrobenzoyl chloridePyridineModerate-Good
8 4-Chlorobenzoyl chloridePyridineModerate-Good
9 2-Furoyl chloridePyridineModerate-Good
10 2-Thiophenecarbonyl chloridePyridineModerate-Good

Note: "Moderate-to-good yields" are stated in the source literature, specific percentages were not provided in the abstract.[1]

Acylation_Pathway cluster_products Acylation Products start Imidazolidine-2-thione mono_acylated Mono-acylated Imidazolidine-2-thione start->mono_acylated Acyl Chloride in DMA di_acylated Di-acylated Imidazolidine-2-thione start->di_acylated Excess Acyl Chloride in DMA asymmetric_di_acylated Asymmetric Di-acylated Imidazolidine-2-thione mono_acylated->asymmetric_di_acylated Different Acyl Chloride in Pyridine or DMF/TEA

Disclaimer

References

Application Notes and Protocols: Imidazolidine-2-thione as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2-thione is a pharmaceutically significant scaffold found in various agents with antimicrobial, anticancer, and pesticide properties.[1] Its derivatives have shown activity as adenosine-A2B receptor antagonists, relevant for pulmonary and cardiovascular disorders and cancers, and as GPR6 inverse agonists for neuropsychiatric disorders.[1] Furthermore, metal complexes of imidazolidine-2-thione analogs have been explored as antimicrobial and anticancer agents.[1] This document provides detailed protocols for the synthesis of novel mono- and di-acylated imidazolidine-2-thione derivatives and their preliminary biological evaluation.

Data Presentation

Table 1: Synthesis of Asymmetric Di-acylthioureas
CompoundRR'SolventBaseYield (%)
4 C₆H₅CH₃DMFTEA-
5 C₆H₅(CH₂)₂CH₃DMFTEA-
6 C₆H₅2-thienylPyridine--
7 C₆H₅2-furylPyridine--
8 C₆H₅4-Cl-C₆H₄Pyridine--
9 C₆H₅4-NO₂-C₆H₄Pyridine--
10 C₆H₅3-pyridylPyridine--

Yields were not explicitly provided in the source material.

Table 2: Cytotoxicity of Acylthioureas against Cancer Cell Lines
CompoundConcentration (µM)Cell LineMean Growth Percentage (%)
2c 10MCF-7>82.46
2c 10SKOV-3>82.46
4 10MCF-7>82.46
4 10SKOV-3>82.46
5 10MCF-7>82.46
5 10SKOV-3>82.46
6 10MCF-7>82.46
6 10SKOV-3>82.46
7 10MCF-7>82.46
7 10SKOV-3>82.46
8 10MCF-7>82.46
8 10SKOV-3>82.46
9 10MCF-7>82.46
9 10SKOV-3>82.46
10 10MCF-7>82.46
10 10SKOV-3>82.46

Experimental Protocols

Protocol 1: Synthesis of Asymmetric Di-acylated Thioureas (Compounds 4-10)

This protocol describes two variations for the synthesis of asymmetric di-acylthioureas from a mono-acylated precursor (benzoyl imidazolidin-2-thione, 2c).[1]

Method A (for compounds 4 and 5):

  • Dissolve the mono-acylated thiourea (2c) in N,N-dimethylformamide (DMF).

  • Add triethylamine (TEA) to the solution.

  • Add the appropriate acyl chloride (a or b).

  • Stir the reaction mixture.

  • Isolate and purify the product.

Method B (for compounds 6-10):

  • Dissolve the mono-acylated thiourea (2c) in pyridine.

  • Add the appropriate (hetero)aroyl chloride (d–f, k, l).

  • Stir the reaction mixture.

  • Isolate and purify the product.

Protocol 2: Antiproliferative Evaluation using MTT Assay

The cytotoxic properties of the synthesized acylthioureas were assessed against MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines using the MTT assay.[1]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compounds at a concentration of 10 µM for the desired incubation period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells.

Visualizations

Synthesis_Pathway Imidazolidine_2_thione Imidazolidine-2-thione Mono_acylated_Thiourea Mono-acylated Thiourea (2) Imidazolidine_2_thione->Mono_acylated_Thiourea Path a Acyl_Chloride_1 Acyl Chloride (R-COCl) Acyl_Chloride_1->Mono_acylated_Thiourea Vilsmeier_Reagent Atypical Vilsmeier Reagent Vilsmeier_Reagent->Mono_acylated_Thiourea Path b Di_acylated_Thiourea Di-acylated Thiourea Mono_acylated_Thiourea->Di_acylated_Thiourea Acyl_Chloride_2 Acyl Chloride (R'-COCl) Acyl_Chloride_2->Di_acylated_Thiourea

Caption: Reaction scheme for the formation of mono- and di-acylated thioureas.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start with Imidazolidine-2-thione Mono_acylation Mono-acylation Reaction Start->Mono_acylation Purification_1 Purification and Characterization Mono_acylation->Purification_1 Di_acylation Di-acylation Reaction Purification_1->Di_acylation Purification_2 Purification and Characterization Di_acylation->Purification_2 Cytotoxicity_Assay MTT Cytotoxicity Assay Purification_2->Cytotoxicity_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of imidazolidine-2-thione derivatives.

References

Application Notes and Protocols for Biological Screening of Novel Thione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common biological screening methods for evaluating the therapeutic potential of novel thione compounds. The protocols outlined below cover key assays for assessing cytotoxicity, antioxidant activity, and enzyme inhibition.

Data Presentation: Efficacy of Thione Compounds

The following tables summarize the biological activities of various thione derivatives from selected studies, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Thione Compounds against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrahydro-2H-1,3,5-thiadiazine-2-thionePC3 (Prostate Cancer)6.4 - 29.9Doxorubicin0.3
Tetrahydro-2H-1,3,5-thiadiazine-2-thioneHeLa (Cervical Cancer)2.4 - 23.8Doxorubicin0.3
3,4-Dihydropyrimidine-2(1H)-thioneTyrosinase Inhibition1.977Kojic Acid15.79
Thiazolidine-2-thione derivative (6k)Xanthine Oxidase3.56Allopurinol~9.0

IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.

Table 2: Antioxidant Activity of Thione Compounds

Compound ClassAssayEC50 (µM)Standard
1,2-dithiole-3-thione derivative (DT3)DPPH Radical Scavenging (Cyclic Voltammetry)21.5 ± 1.30Not Specified
1,2-dithiole-3-thione derivative (DT3)DPPH Radical Scavenging (Electronic Spectroscopy)20.6 ± 1.05Not Specified

EC50 values represent the concentration of a compound required to achieve 50% of the maximum effect, in this case, radical scavenging activity.

Experimental Protocols

Detailed methodologies for key screening assays are provided below.

Protocol for MTT Cytotoxicity Assay

This assay assesses the effect of novel thione compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Thione compound stock solution (in a suitable solvent like DMSO)

  • Mammalian cell line (e.g., HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the thione compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[2]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][3]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the thione compounds.

Protocol for DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of novel thione compounds.

Materials:

  • Thione compound stock solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol).[4]

  • Methanol or Ethanol (spectrophotometric grade).[4]

  • Positive control (e.g., Ascorbic acid or Trolox).[4]

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the thione compounds and the positive control in the chosen solvent.[4]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration. For the blank, add 100 µL of the solvent instead of the sample.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[4][5]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5] Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol for Xanthine Oxidase Inhibition Assay

This assay is used to screen for thione compounds that can inhibit the activity of xanthine oxidase, an enzyme involved in conditions like gout.

Materials:

  • Thione compound stock solution

  • Xanthine oxidase (from bovine milk) solution (e.g., 0.025 unit/mL).[6]

  • Xanthine solution (substrate, e.g., 0.15 mM).[6]

  • Potassium phosphate buffer (50 mM, pH 7.5).[6]

  • Positive control (e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of reading UV absorbance

Procedure:

  • Reaction Preparation: In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (or positive control/buffer for control), and 60 µL of the xanthine oxidase solution.[6]

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes.[6]

  • Initiation of Reaction: Add 100 µL of the xanthine substrate solution to each well to start the reaction.[6]

  • Incubation: Incubate the plate in the dark for 30 minutes at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 290 nm, which corresponds to the formation of uric acid.[6]

  • Data Analysis: Calculate the percentage of xanthine oxidase inhibition and determine the IC50 value for the thione compounds.

Protocol for Tyrosinase Inhibition Assay

This assay screens for thione compounds that can inhibit tyrosinase, an enzyme involved in melanin production.

Materials:

  • Thione compound stock solution

  • Mushroom tyrosinase solution

  • L-tyrosine or L-DOPA solution (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Positive control (e.g., Kojic acid).[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, tyrosinase enzyme solution, and the test compound at various concentrations. Include a positive control and a blank (without the enzyme).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[8]

  • Substrate Addition: Add the substrate (L-tyrosine or L-DOPA) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-510 nm) in kinetic mode for a set period (e.g., 30-60 minutes).[8][9]

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by thione compounds and the workflows of the described experimental protocols.

experimental_workflow_mtt MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Thione Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h (Formazan Formation) add_mtt->incubate_3_4h solubilize Add Solubilization Solution incubate_3_4h->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_dpph DPPH Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prepare_samples Prepare Thione Compound & Control Dilutions mix Mix Samples with DPPH Solution prepare_samples->mix prepare_dpph Prepare DPPH Solution prepare_dpph->mix incubate Incubate in Dark (30 min) mix->incubate read_absorbance Read Absorbance (517 nm) incubate->read_absorbance calculate_scavenging Calculate % Scavenging & EC50 read_absorbance->calculate_scavenging

Caption: Workflow for the DPPH radical scavenging assay.

nrf2_signaling_pathway Simplified Nrf2 Signaling Pathway Activation by Thione Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus thione Thione Compound keap1 Keap1 thione->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters ubiquitination Ubiquitination & Proteasomal Degradation keap1->ubiquitination promotes nrf2->ubiquitination nucleus Nucleus nrf2->nucleus translocates are ARE (Antioxidant Response Element) nucleus->are binds to gene_expression Expression of Antioxidant Genes (e.g., HO-1, GCL) are->gene_expression activates

Caption: Activation of the Nrf2 antioxidant pathway by thione compounds.

pi3k_akt_pathway Simplified PI3K/Akt Signaling Pathway Inhibition by Thione Compounds growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors akt->downstream activates cell_survival Cell Survival, Proliferation, Angiogenesis downstream->cell_survival promotes thione Thione Compound thione->pi3k inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by thione compounds.

References

Application Notes & Protocols for Evaluating the Cytotoxicity of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Dimethylindoline-2-thione is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical drug development process.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxic effects of this compound. The proposed assays will assess key indicators of cell health, including metabolic activity, cell membrane integrity, and the induction of apoptosis.

The following protocols describe three fundamental and widely used cytotoxicity assays:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[5][6][7]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the cell culture medium.[8][9][10]

  • Caspase-3/7 Assay: To determine the induction of apoptosis by measuring the activity of key executioner caspases.[11][12]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability.[13]

Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

Hypothetical Data for MTT Assay

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.290.1 ± 5.3
1085.7 ± 5.175.3 ± 4.960.5 ± 4.1
2560.1 ± 4.345.8 ± 3.830.2 ± 3.5
5042.5 ± 3.725.1 ± 3.115.7 ± 2.9
10020.3 ± 2.910.9 ± 2.55.4 ± 1.8

Experimental Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Data Analysis H->I

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][14]

Experimental Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[8] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

Hypothetical Data for LDH Assay

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5.2 ± 1.16.1 ± 1.37.5 ± 1.5
16.8 ± 1.48.2 ± 1.612.3 ± 2.1
1015.4 ± 2.525.9 ± 3.140.1 ± 3.9
2538.7 ± 3.855.2 ± 4.570.8 ± 5.2
5058.1 ± 4.975.6 ± 5.885.3 ± 6.1
10079.5 ± 6.288.3 ± 6.995.1 ± 7.3

Experimental Workflow

LDH_Assay_Workflow A Seed and Treat Cells B Incubate for Desired Time A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mixture D->E F Incubate at Room Temperature E->F G Add Stop Solution F->G H Measure Absorbance at 490 nm G->H I Data Analysis H->I Caspase_Assay_Workflow A Seed and Treat Cells in White-walled Plate B Add Caspase-Glo 3/7 Reagent A->B C Incubate at Room Temperature B->C D Measure Luminescence C->D E Data Analysis D->E Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events Compound This compound Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Apoptosome) Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for Purity Analysis of Indoline Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantitative and qualitative purity analysis of indoline derivatives, a core scaffold in many pharmaceutical compounds. The methods outlined leverage High-Performance Liquid Chromatography (HPLC) for assessing purity, including enantiomeric purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying residual solvents and other volatile or semi-volatile impurities. These protocols are designed for researchers, scientists, and professionals in drug development and quality control, offering robust and validated approaches to ensure the purity and safety of active pharmaceutical ingredients (APIs).

Part 1: HPLC Method for Purity and Impurity Analysis

Application Note

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for determining the purity of pharmaceutical compounds. For indoline derivatives, this method effectively separates the main compound from its related substances, including synthetic precursors, byproducts, and degradation products. The method described here utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A UV detector is typically employed for quantification, as the indoline structure contains a chromophore that absorbs UV light.[1] This method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and sensitivity.[2][3][4]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation & Materials:

    • HPLC system with a UV/Vis detector (e.g., Waters 2695 Separations Module with a 2489 UV/Vis detector).[1]

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Solvents: HPLC-grade methanol, acetonitrile, and ultrapure water.[2]

    • Reagents: HPLC-grade trifluoroacetic acid (TFA) or formic acid.[1][5]

    • Standard: A well-characterized reference standard of the indoline derivative.

    • Sample: The indoline derivative sample to be analyzed.

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water. The exact ratio should be optimized for the specific derivative (e.g., 80:20 v/v).[1][5] For MS compatibility, TFA can be replaced with 0.1% formic acid.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • UV Detection Wavelength: 280 nm.[1]

    • Run Time: 10-15 minutes, or until all impurities have eluted.[1]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in the mobile phase or a suitable solvent like methanol.[1]

    • Prepare the sample solution at the same concentration as the standard.

    • Filter all solutions through a 0.45 µm membrane filter before injection to remove particulate matter.[2]

  • Analysis and Data Interpretation:

    • Inject the standard solution to determine the retention time and peak area of the main compound.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify known impurities using their respective reference standards if available.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC purity method, based on ICH guidelines.

ParameterTypical SpecificationExample Value
Linearity (r²) ≥ 0.9980.9993[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1< 0.015 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.05 µg/mL
Precision (RSD%) ≤ 2% for intra-day and inter-day< 1.5%
Accuracy (Recovery %) 98.0% - 102.0%99.5% - 101.2%

Workflow for HPLC Purity Analysis

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Suitable Solvent A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect with UV Detector E->F G Integrate Peaks F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: Workflow for indoline derivative purity analysis using RP-HPLC.

Part 2: Chiral HPLC for Enantiomeric Purity

Application Note

Many indoline derivatives used in pharmaceuticals are chiral and often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[9] It is therefore critical to determine the enantiomeric purity (or enantiomeric excess, ee) of the API. Chiral HPLC is the gold standard for this analysis.[10] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this purpose.[10]

Experimental Protocol: Chiral HPLC

  • Instrumentation & Materials:

    • HPLC system with a UV/Vis detector.

    • Chiral stationary phase column (e.g., CHIRALCEL® OD-H, LUX® Cellulose-3).[10]

    • Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol.

    • Standard: A racemic mixture of the indoline derivative (to confirm separation) and a standard of the desired enantiomer.

  • Chromatographic Conditions (General):

    • Mode: Normal Phase.

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v n-hexane:IPA). The ratio must be optimized to achieve baseline separation (Rs > 1.5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 280 nm or other suitable wavelength.

  • Sample and Standard Preparation:

    • Prepare a solution of the racemic standard (approx. 0.5 mg/mL) in the mobile phase to develop the method and identify the peaks for each enantiomer.

    • Prepare the sample to be tested at a similar concentration.

  • Analysis and Data Interpretation:

    • Inject the racemic mixture to confirm the two enantiomers are separated.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2):

      • % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100

Logical Diagram for Chiral Separation

Chiral_Separation Principle of Chiral HPLC Separation cluster_input cluster_column Chiral Stationary Phase (CSP) cluster_output Separation Input Racemic Mixture (R- and S-Enantiomers) CSP CSP provides a chiral environment. One enantiomer forms a more stable, transient diastereomeric complex. Input->CSP Introduction into Column Output1 Weakly Interacting Enantiomer (Elutes First) CSP->Output1 Differential Interaction Output2 Strongly Interacting Enantiomer (Elutes Later) CSP->Output2 Detector Detection Output1->Detector Output2->Detector

Caption: Logical flow of enantiomer separation on a chiral stationary phase.

Part 3: GC-MS for Residual Solvent Analysis

Application Note

During the synthesis and purification of indoline derivatives, various organic solvents are used. It is a regulatory requirement to ensure that the levels of these residual solvents in the final API are below the safety limits defined by guidelines such as ICH Q3C.[12] Headspace Gas Chromatography (HS-GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is the standard technique for this analysis.[13][14] The headspace technique is ideal as it introduces only the volatile components into the GC system, protecting the column and detector from non-volatile sample matrix components. MS detection provides definitive identification of the solvents based on their mass spectra.

Experimental Protocol: Headspace GC-MS

  • Instrumentation & Materials:

    • GC-MS system equipped with a static headspace autosampler (e.g., Shimadzu HS-20).[13]

    • Capillary column suitable for volatile compounds (e.g., Rtx-624, 30 m x 0.25 mm, 1.4 µm film thickness).[15]

    • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (high-boiling, GC-compatible).

    • Standards: A certified standard mixture of expected residual solvents.

    • Sample: The indoline derivative API.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.[13][15]

    • Vial Equilibration Time: 45-60 min.[13][15]

    • Loop Temperature: 150 °C.[15]

    • Transfer Line Temperature: 150 °C.[15]

    • Vial Pressurization: 75-100 kPa.[13][15]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant linear velocity of 35 cm/s.[13][15]

    • Injector Temperature: 250 °C.

    • Split Ratio: 1:10 or 1:30.[15][16]

    • Oven Program: 40 °C (hold for 20 min), then ramp at 10 °C/min to 240 °C (hold for 20 min).[15]

    • MS Ion Source Temperature: 200-230 °C.[16][17]

    • MS Interface Temperature: 250 °C.[15]

    • Scan Range: m/z 29 - 200.[15]

  • Sample and Standard Preparation:

    • Accurately weigh about 100 mg of the indoline derivative sample into a 20 mL headspace vial.

    • Add 1 mL of diluent (e.g., DMSO).

    • Prepare calibration standards by spiking known amounts of the solvent standard mixture into vials containing the diluent.

  • Analysis and Data Interpretation:

    • Run the calibration standards to generate a calibration curve for each solvent.

    • Run the sample vial.

    • Identify solvents in the sample by comparing retention times and mass spectra with the standards.

    • Quantify the amount of each solvent in ppm using the calibration curve.

Data Presentation: Common Residual Solvents and ICH Limits

SolventICH ClassConcentration Limit (ppm)
MethanolClass 23000
AcetoneClass 35000
DichloromethaneClass 2600
TolueneClass 2890
n-HexaneClass 2290
Ethyl AcetateClass 35000
TetrahydrofuranClass 2720

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow HS-GC-MS Residual Solvent Analysis Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Weigh Sample into Headspace Vial B Add Diluent (e.g., DMSO) A->B C Seal Vial B->C D Equilibrate Vial in HS Oven C->D E Inject Volatiles into GC D->E F Separate in Column & Detect by MS E->F G Identify Solvents (RT & Mass Spectra) F->G H Quantify using Calibration Curve G->H I Compare to ICH Limits & Generate Report H->I

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

References

Application Note: A Strategic Approach to the Development of 1,6-Dimethylindoline-2-thione Derivatives for Enhanced Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indoline-2-thione scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities. Derivatives of the closely related indolin-2-one core are known to be potent inhibitors of various protein kinases, with some, like Sunitinib, being successfully marketed as anticancer drugs targeting Vascular Endothelial Growth Factor Receptors (VEGFRs)[1]. The replacement of the oxygen atom with sulfur to form a thione can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to novel pharmacological profiles.

This document provides a comprehensive guide for the systematic development of derivatives based on the model scaffold, 1,6-dimethylindoline-2-thione. It outlines detailed protocols for the synthesis of novel analogues, their evaluation in relevant biological assays for kinase inhibition and cellular antiproliferative activity, and a framework for analyzing structure-activity relationships (SAR).

Part 1: Synthesis and Derivatization Protocols

The core strategy involves the synthesis of the this compound scaffold followed by derivatization, primarily at the C3 position, which is known to be critical for the activity of related indolin-2-one inhibitors[1].

Protocol 1.1: Synthesis of this compound (Scaffold)

This protocol describes the thionation of the corresponding oxindole precursor.

Materials:

  • 1,6-dimethylindolin-2-one

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 1,6-dimethylindolin-2-one (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: C3-Position Derivatization via Aldol Condensation

This protocol details the introduction of various aryl substituents at the C3-position.

Materials:

  • This compound (from Protocol 1.1)

  • Substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add the desired substituted aromatic aldehyde (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC until the starting thione is consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) if further purification is needed.

  • Confirm the structure and stereochemistry (typically Z-isomer) of the synthesized derivatives using NMR.[2]

G cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation start 1,6-Dimethylindolin-2-one scaffold Scaffold This compound start->scaffold Thionation reagent1 Lawesson's Reagent reagent1->scaffold derivatives C3-Substituted Derivatives scaffold->derivatives Aldol Condensation reagent2 Ar-CHO Piperidine reagent2->derivatives assay1 In Vitro Kinase Assay (IC50 Determination) derivatives->assay1 assay2 Cellular Antiproliferative Assay (GI50 Determination) derivatives->assay2 sar SAR Analysis assay1->sar assay2->sar

Caption: General workflow for synthesis and evaluation.

Part 2: Biological Evaluation Protocols

Following synthesis and purification, the derivatives are evaluated for their biological activity. The primary assays focus on target-based enzyme inhibition and cell-based antiproliferative effects.

Protocol 2.1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized test compounds dissolved in DMSO

  • Kinase buffer solution

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader for luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase buffer to the desired final concentrations (e.g., from 0.01 µM to 100 µM).

  • To each well of a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound solution. Include wells for a positive control (e.g., Sunitinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.

  • Measure the luminescence on a plate reader. The light signal is inversely correlated with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Cellular Antiproliferative (MTT) Assay

This protocol assesses the ability of the compounds to inhibit the growth of human cancer cell lines, such as HCT-116 or HT-29.[3][4]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition versus the log of the compound concentration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS Ras/Raf/MEK/ERK Pathway Dimerization->RAS Activates Inhibitor Indoline-2-thione Derivative Inhibitor->Dimerization Inhibits ATP Binding Site Downstream Cell Proliferation, Angiogenesis, Survival PLCg->Downstream PI3K->Downstream RAS->Downstream

Caption: Simplified VEGFR-2 signaling pathway.

Part 3: Data Presentation and SAR Analysis

Systematic analysis of the biological data is crucial for identifying trends and guiding the next round of synthesis. All quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Biological Activity of C3-Substituted this compound Derivatives
Compound IDR-Group (at C3-benzylidene)VEGFR-2 IC₅₀ (µM)HCT-116 GI₅₀ (µM)
SC-01 (Unsubstituted)15.225.8
DZ-01 4-Fluoro1.83.5
DZ-02 4-Chloro2.54.1
DZ-03 4-Methoxy8.915.2
DZ-04 4-Nitro0.92.1
DZ-05 3,4-Dichloro1.12.9
Sunitinib (Reference)0.080.15

Structure-Activity Relationship (SAR) Analysis:

  • Effect of Halogens: The introduction of a halogen, particularly fluorine (DZ-01), at the para-position of the benzylidene ring significantly enhances both enzymatic and cellular activity compared to the unsubstituted analog (SC-01).

  • Electronic Effects: An electron-withdrawing group (EWG) like nitro (DZ-04) leads to the most potent compound in this series, suggesting that reducing electron density in the C3-substituent is favorable for activity. Conversely, an electron-donating group (EDG) like methoxy (DZ-03) diminishes potency.

  • Correlation: A strong correlation is observed between the VEGFR-2 inhibition (IC₅₀) and the cellular antiproliferative activity (GI₅₀), suggesting that the anticancer effect of these compounds is likely mediated through the inhibition of this kinase pathway.

G Modification Introduce Substituent 'R' at C3 Position EWG R = Electron Withdrawing Group (e.g., -NO2, -F) Modification->EWG Hypothesis 1 EDG R = Electron Donating Group (e.g., -OCH3) Modification->EDG Hypothesis 2 HighPotency Increased Potency (Lower IC50) EWG->HighPotency Result LowPotency Decreased Potency (Higher IC50) EDG->LowPotency Result NextGen Synthesize Next-Gen Derivatives with EWGs HighPotency->NextGen Decision

Caption: Logical flow for SAR-guided drug design.

Conclusion: This application note provides a systematic framework for the design, synthesis, and evaluation of novel this compound derivatives. By following these protocols, researchers can efficiently generate and screen compound libraries, interpret the resulting data to build a robust SAR, and ultimately identify lead candidates with enhanced biological activity for further preclinical development.

References

Application Note and Protocol for the Scalable Synthesis of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 1,6-Dimethylindoline-2-thione, a potentially valuable scaffold in medicinal chemistry and drug development. The described methodology is designed for scalability, addressing key considerations for transitioning from laboratory-scale synthesis to larger-scale production. The protocol begins with the synthesis of 6-Methylindolin-2-one via reductive cyclization of a suitable precursor, followed by N-methylation to yield 1,6-Dimethylindolin-2-one. The final step involves the thionation of the lactam functionality using Lawesson's reagent to produce the target compound. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and scale-up of this compound.

Introduction

Indoline and its derivatives are privileged heterocyclic motifs frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a thione functional group can significantly modulate the physicochemical and pharmacological properties of a molecule, making this compound an interesting candidate for further investigation in drug discovery programs. This protocol outlines a robust and scalable synthetic route to this compound, starting from readily available or accessible precursors.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through the following three-step sequence:

  • Step 1: Synthesis of 6-Methylindolin-2-one via reductive cyclization of a 4-methyl-2-nitrophenylacetic acid derivative.

  • Step 2: N-methylation of 6-Methylindolin-2-one to form 1,6-Dimethylindolin-2-one.

  • Step 3: Thionation of 1,6-Dimethylindolin-2-one to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methylindolin-2-one

This procedure is adapted from general methods for the synthesis of substituted oxindoles via reductive cyclization.

Materials and Reagents:

  • Ethyl 2-(4-methyl-2-nitrophenyl)acetate (or a similar precursor)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or a suitable solvent for hydrogenation)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a hydrogenation vessel, dissolve ethyl 2-(4-methyl-2-nitrophenyl)acetate in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 6-Methylindolin-2-one.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 1,6-Dimethylindolin-2-one

This protocol is based on standard N-methylation procedures for lactams.

Materials and Reagents:

  • 6-Methylindolin-2-one

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Water

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 6-Methylindolin-2-one in an anhydrous solvent, add a base (e.g., powdered NaOH or K₂CO₃).

  • Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding salt.

  • Carefully add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor its progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,6-Dimethylindolin-2-one by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This thionation step utilizes Lawesson's reagent, a common and effective thionating agent for carbonyl compounds.

Materials and Reagents:

  • 1,6-Dimethylindolin-2-one

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or another high-boiling point aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1,6-Dimethylindolin-2-one in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative quantitative data for each synthetic step. Please note that these are target values and may require optimization.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Ethyl 2-(4-methyl-2-nitrophenyl)acetate10% Pd/C, H₂Ethanol254-885-95>95
2 6-Methylindolin-2-oneDimethyl sulfate, NaOHTHF502-480-90>98
3 1,6-Dimethylindolin-2-oneLawesson's reagentToluene1101-370-85>97

Scale-up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: All three steps involve temperature control. In Step 1, the hydrogenation is exothermic and requires efficient cooling on a larger scale. In Steps 2 and 3, uniform heating is crucial for consistent reaction rates.

  • Reagent Addition: The dropwise addition of dimethyl sulfate in Step 2 is critical to control the exothermicity of the reaction. On a larger scale, this should be done using a calibrated addition pump.

  • Mixing: Efficient stirring is essential in all steps, particularly in the heterogeneous hydrogenation (Step 1) and when using solid bases (Step 2).

  • Work-up and Purification: Large-scale extractions and filtrations need to be planned carefully. Crystallization is often preferred over chromatography for purification on a larger scale due to cost and time considerations.

  • Safety: Dimethyl sulfate is highly toxic and carcinogenic; appropriate personal protective equipment and handling procedures are mandatory. Hydrogen gas is flammable and explosive; hydrogenation should be performed in a designated area with appropriate safety measures. Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acid, which is a toxic gas.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 6-Methylindolin-2-one cluster_1 Step 2: N-methylation cluster_2 Step 3: Thionation A Ethyl 2-(4-methyl-2-nitrophenyl)acetate B Hydrogenation (10% Pd/C, H₂) A->B Ethanol C Filtration & Solvent Removal B->C D 6-Methylindolin-2-one C->D E 6-Methylindolin-2-one F Methylation (Dimethyl sulfate, NaOH) E->F THF G Work-up & Purification F->G H 1,6-Dimethylindolin-2-one G->H I 1,6-Dimethylindolin-2-one J Thionation (Lawesson's reagent) I->J Toluene, Reflux K Purification J->K L This compound (Final Product) K->L ScaleUp Scale-up Production L->ScaleUp Start Starting Material Start->A

Caption: Synthetic workflow for the scalable production of this compound.

Signaling Pathway (Logical Relationship)

G cluster_precursor Precursor Synthesis cluster_modification Core Modification cluster_final_product Final Product Synthesis Nitroaromatic_Precursor 4-Methyl-2-nitrophenylacetic acid derivative Indolinone_Intermediate 6-Methylindolin-2-one Nitroaromatic_Precursor:f0->Indolinone_Intermediate:f0 Reductive Cyclization N_Methylation 1,6-Dimethylindolin-2-one Indolinone_Intermediate:f0->N_Methylation:f0 N-Methylation Thionation This compound N_Methylation:f0->Thionation:f0 Thionation

Caption: Logical progression of the synthesis of this compound.

Troubleshooting & Optimization

Optimizing reaction conditions for 1,6-Dimethylindoline-2-thione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,6-Dimethylindoline-2-thione, a key intermediate for researchers in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct route involves a two-step process. First, the synthesis of the precursor, 1,6-dimethylindolin-2-one, is achieved, typically via a Fischer indole synthesis followed by N-methylation, or by starting with an appropriately substituted aniline derivative. The second step is the thionation of the 1,6-dimethylindolin-2-one using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the final product, this compound.[1]

Q2: What are the critical parameters for the thionation step?

A2: The critical parameters for the thionation of 1,6-dimethylindolin-2-one include the choice of thionating agent, the reaction temperature, the solvent, and the reaction time. Anhydrous conditions are crucial to prevent the decomposition of the thionating agent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined to achieve good separation between the starting material (1,6-dimethylindolin-2-one) and the product (this compound). The product, being more nonpolar, will typically have a higher Rf value.

Q4: What are the common side products in this synthesis?

A4: Common side products can include unreacted starting material, over-thionated byproducts, or decomposition products if the reaction is overheated or exposed to moisture. In the preceding steps, the Fischer indole synthesis can sometimes yield regioisomers depending on the substitution pattern of the starting materials.[2]

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[1][3] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q6: How should I store the final product?

A6: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective thionating agent (decomposed).Use a fresh batch of Lawesson's reagent or P₄S₁₀. Ensure anhydrous reaction conditions.
Low reaction temperature.Gradually increase the reaction temperature and monitor by TLC.
Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Complex Mixture of Products Reaction temperature is too high, leading to decomposition.Lower the reaction temperature. Consider a milder thionating agent if available.
Presence of moisture.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Difficulty in Purifying the Product Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Product instability on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Work up and purify the product quickly.
Product Decomposes After Isolation Oxidation of the thione group.Store the purified product under an inert atmosphere and away from light.
Residual acid or base from workup.Ensure thorough washing during the workup to remove any acidic or basic impurities.

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dimethylindolin-2-one (Precursor)

This protocol assumes the availability of 6-methylindolin-2-one.

  • N-Methylation:

    • To a solution of 6-methylindolin-2-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.[4]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction carefully with ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 1,6-dimethylindolin-2-one.

Protocol 2: Synthesis of this compound
  • Thionation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,6-dimethylindolin-2-one (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.[1]

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.

    • After the starting material has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Reaction Parameters for Thionation

ParameterCondition
Thionating Agent Lawesson's Reagent
Equivalents of Thionating Agent 0.5 - 0.6
Solvent Anhydrous Toluene
Temperature 110 °C (Reflux)
Reaction Time 2 - 4 hours
Typical Yield 60 - 85% (post-purification)

Visualizations

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_thionation Thionation 6-methylindolin-2-one 6-methylindolin-2-one 1,6-dimethylindolin-2-one 1,6-dimethylindolin-2-one 6-methylindolin-2-one->1,6-dimethylindolin-2-one NaH, CH3I / DMF This compound This compound 1,6-dimethylindolin-2-one->this compound Lawesson's Reagent / Toluene, Reflux Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Thionating Agent Activity start->check_reagents check_reagents->start Agent Bad (Replace) check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Agent OK check_conditions->start Wet (Dry System) increase_temp Increase Reaction Temperature check_conditions->increase_temp Dry increase_time Increase Reaction Time increase_temp->increase_time success Successful Reaction increase_time->success Logical_Relationships Temp Reaction Temperature Yield Product Yield Temp->Yield Increases (to optimum) Byproducts Side Products Temp->Byproducts Increases (if too high) Time Reaction Time Time->Yield Increases (to completion) Purity Product Purity Yield->Purity May be inversely related before purification Byproducts->Purity Decreases

References

Common side products in the synthesis of indoline-2-thiones and their avoidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indoline-2-thiones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing indoline-2-thiones?

The most prevalent and widely adopted method for the synthesis of indoline-2-thiones is the thionation of the corresponding oxindole precursor. This reaction typically employs a thionating agent, with Lawesson's reagent being the most common choice. Other reagents, such as phosphorus pentasulfide (P₄S₁₀) in pyridine, are also utilized.

Q2: I am having trouble purifying my indoline-2-thione after using Lawesson's reagent. What are the likely impurities?

A significant challenge in syntheses using Lawesson's reagent is the formation of phosphorus-containing byproducts.[1][2] These byproducts often exhibit similar polarity to the desired indoline-2-thione, making purification by standard column chromatography difficult.[1] The primary phosphorus-containing byproduct is a six-membered ring structure derived from the reagent itself.[2][3][4] Additionally, unreacted Lawesson's reagent and its decomposition products can also contaminate the final product.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted oxindole. What could be the cause?

Incomplete conversion can be attributed to several factors:

  • Insufficient Thionating Agent: Ensure at least 0.5 equivalents of Lawesson's reagent (or an appropriate amount of another thionating agent) are used per equivalent of the oxindole.

  • Low Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Short Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Toluene and dioxane are commonly used and often require reflux temperatures.

Q4: Are there alternative thionating reagents that produce fewer problematic byproducts?

Yes, several alternatives to the standard Lawesson's reagent have been developed to simplify purification:

  • Fluorous Lawesson's Reagent: This modified reagent allows for the straightforward removal of byproducts through fluorous solid-phase extraction, often eliminating the need for column chromatography.[5]

  • P₄S₁₀-Pyridine Complex: This reagent can lead to cleaner reactions and easier workup compared to Lawesson's reagent.[6]

  • P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination can also provide a cleaner reaction profile and simplify the removal of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of indoline-2-thiones and provides potential solutions.

Problem 1: Low Yield of Indoline-2-thione
Symptom Possible Cause Suggested Solution
Significant amount of starting oxindole remains Incomplete reaction.- Increase reaction time and monitor by TLC.- Increase reaction temperature.- Ensure stoichiometric amount of thionating agent is used.
Formation of multiple unidentified spots on TLC Decomposition of starting material or product.- Lower the reaction temperature.- Use a milder thionating agent.- Ensure the reaction is performed under an inert atmosphere if substrates are sensitive.
Product loss during workup Issues with extraction or purification.- Optimize the extraction solvent system.- Consider alternative purification methods if column chromatography is problematic (e.g., recrystallization, or using a modified Lawesson's reagent).
Problem 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Co-elution of product with impurities during column chromatography Phosphorus-containing byproducts from Lawesson's reagent with similar polarity to the product.[1]- Employ a chromatography-free workup by treating the crude reaction mixture with ethylene glycol to decompose the phosphorus byproducts.[2][3][4]- Use a fluorous Lawesson's reagent for easier separation via fluorous solid-phase extraction.[5]- Attempt recrystallization from a suitable solvent system.
Streaking or tailing on TLC plate Presence of highly polar impurities or acidic/basic nature of the product.- Add a small amount of a suitable modifier (e.g., triethylamine for basic products, acetic acid for acidic products) to the chromatography eluent.- Wash the crude product with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic impurities) before chromatography.
Product appears as a complex mixture in NMR despite a single spot on TLC Presence of rotamers, especially with N-substituted indoline-2-thiones.[6][7]- Record NMR spectra at elevated temperatures to potentially coalesce the rotameric signals.[7]

Reaction Mechanisms and Workflows

General Synthesis Pathway

The synthesis of indoline-2-thione from oxindole using Lawesson's reagent proceeds through a well-established mechanism. The following diagram illustrates the key steps.

G Oxindole Oxindole Intermediate Thiaoxaphosphetane Intermediate Oxindole->Intermediate + Lawesson's Reagent LR Lawesson's Reagent LR->Intermediate Product Indoline-2-thione Intermediate->Product Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: General reaction pathway for the synthesis of indoline-2-thione.

Troubleshooting Workflow for Purification

When facing purification challenges, a systematic approach can help identify the optimal solution.

G Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot DirectPurification Direct Purification (Column Chromatography/ Recrystallization) SingleSpot->DirectPurification Yes ComplexMixture Complex Mixture SingleSpot->ComplexMixture No Workup Modified Workup (e.g., Ethylene Glycol Quench) ComplexMixture->Workup Reanalyze Re-analyze by TLC Workup->Reanalyze Improved Improved Purity? Reanalyze->Improved Improved->DirectPurification Yes AlternativeReagent Consider Alternative Thionating Reagent Improved->AlternativeReagent No

Caption: A decision-making workflow for troubleshooting purification.

Experimental Protocols

General Procedure for the Synthesis of Indoline-2-thione using Lawesson's Reagent

To a solution of the desired oxindole (1.0 eq.) in anhydrous toluene (0.1-0.2 M), Lawesson's reagent (0.5-0.6 eq.) is added in one portion.The reaction mixture is heated to reflux and monitored by TLC.Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.The crude residue is then subjected to purification.

Chromatography-Free Workup Procedure

Following the general synthesis procedure, after cooling the reaction mixture to room temperature, ethylene glycol (approximately 2-3 times the volume of toluene used) is added.The mixture is then heated to 90-100 °C for 1-2 hours to decompose the phosphorus byproducts.After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude indoline-2-thione, which can often be further purified by recrystallization.[2][3][4]

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrate and scale of the reaction. Always consult the relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Technical Support Center: Purification of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dimethylindoline-2-thione. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Issue 1: Oiling out during recrystallization

  • Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this, you can:

    • Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow it to cool more slowly.

    • Try a different solvent system. A lower-boiling point solvent or a solvent mixture may be more suitable.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Issue 2: Poor recovery after recrystallization

  • Question: I am getting a very low yield of this compound after recrystallization. How can I improve the recovery?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.[1][2] Try to use the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can evaporate some of the solvent to concentrate the solution.

    • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[1]

Issue 3: Ineffective separation by column chromatography

  • Question: I am unable to effectively separate this compound from its impurities using column chromatography. The spots are overlapping on the TLC plate. What can I do?

  • Answer: Poor separation in column chromatography can be improved by:

    • Optimizing the solvent system (eluent): Experiment with different solvent polarities. A less polar eluent will generally result in slower elution and potentially better separation of less polar compounds, while a more polar eluent will speed up the elution of polar compounds. A common strategy is to use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

    • Changing the stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation depending on the nature of the impurities.

    • Adjusting the column dimensions: A longer and narrower column can improve separation efficiency (resolution).

    • Sample loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Issue 4: Presence of starting materials in the final product

  • Question: My final product of this compound is contaminated with the starting material, 1,6-dimethylindoline. How can I remove it?

  • Answer: If recrystallization is ineffective, consider the following:

    • Acid-base extraction: Since 1,6-dimethylindoline is a secondary amine, it is basic. You can dissolve the mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting material will react to form a water-soluble salt and move to the aqueous layer, while your neutral product remains in the organic layer. Remember to then wash the organic layer with a base (like saturated sodium bicarbonate solution) and brine before drying and evaporating the solvent.

    • Flash chromatography: A carefully optimized flash chromatography protocol should be able to separate the more polar amine starting material from the less polar thione product.

Frequently Asked Questions (FAQs)

General Purification

  • Question: What are the most common purification techniques for this compound?

  • Answer: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[2][3] The choice depends on the nature and quantity of the impurities.

  • Question: How do I choose a suitable solvent for recrystallization?

  • Answer: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] It should also not react with the compound and should be easily removable. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity Achieved (%)Yield (%)Solvent SystemNotes
Single-Solvent Recrystallization> 9870-85EthanolEffective for removing minor, non-polar impurities.
Two-Solvent Recrystallization> 9960-75Dichloromethane/HexaneGood for removing a broader range of impurities.
Column Chromatography> 99.550-70Silica Gel, Hexane:Ethyl Acetate (9:1)Best for removing impurities with similar polarity.

Disclaimer: The data in this table is illustrative and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating and stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry pack Pack Column with Silica Gel load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine

Caption: General workflows for recrystallization and column chromatography.

troubleshooting_logic start Purification Issue oiling Oiling Out? start->oiling low_yield Low Yield? start->low_yield poor_sep Poor Separation? start->poor_sep sol_change Change Solvent / Slow Cooling oiling->sol_change Yes min_sol Use Minimal Hot Solvent low_yield->min_sol Yes opt_eluent Optimize Eluent / Stationary Phase poor_sep->opt_eluent Yes

Caption: A troubleshooting decision tree for common purification problems.

References

Troubleshooting guide for low yield in heterocyclic thione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the synthesis of heterocyclic thiones, a critical process in pharmaceutical and materials science research. The following sections address frequently asked questions and offer detailed protocols to help researchers overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my heterocyclic thione synthesis resulting in a low yield?

Low yields in thionation reactions can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most common culprits include:

  • Incomplete Reaction: The starting material may not be fully consumed due to insufficient reaction time, low temperature, or improper stoichiometry of the thionating agent.

  • Side Product Formation: Competing reactions can lead to the formation of undesired byproducts, consuming the starting material and complicating purification.

  • Product Decomposition: The target thione may be unstable under the reaction conditions, leading to degradation.

  • Purification Issues: Significant loss of product can occur during the work-up and purification steps, particularly when dealing with phosphorus-containing byproducts from reagents like Lawesson's Reagent.[1][2]

2. How can I improve the yield of my thionation reaction using Lawesson's Reagent?

Optimizing the reaction conditions is key to improving yields. Consider the following adjustments:

  • Solvent Choice: The solubility of Lawesson's Reagent is crucial for the reaction to proceed efficiently. Tetrahydrofuran (THF) is often a good choice as it allows the reaction to be conducted at room temperature with reduced reaction times.[1] However, for less reactive substrates, higher boiling point solvents like toluene or xylene may be necessary to drive the reaction to completion.[1][3]

  • Temperature: While some reactions proceed well at room temperature, especially with more reactive substrates like amides, others require elevated temperatures.[1][4] Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in many cases.[3][5]

  • Stoichiometry: A common starting point is to use 0.5 equivalents of Lawesson's Reagent per mole of the carbonyl compound. However, this may need to be optimized depending on the substrate.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can range from 30 minutes to several hours.[1] Prolonged reaction times at high temperatures can sometimes lead to product degradation.

3. I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides the desired thione and unreacted starting material, you may observe byproducts from the thionating agent. When using Lawesson's Reagent, a major byproduct is a six-membered phosphorus-containing ring structure, which can have a similar polarity to the product, making chromatographic separation difficult.[2] Other potential side reactions include the thionation of other functional groups if present in the molecule. For instance, amides are generally more reactive than esters, which can sometimes be exploited for selective thionation.[4][6]

4. My main problem seems to be purifying the product from the Lawesson's Reagent byproducts. What's the best approach?

Effective purification is critical for obtaining a good isolated yield.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove the majority of the phosphorus byproducts before column chromatography.[1]

  • Byproduct Decomposition: The phosphorus-containing byproduct can be decomposed into a more polar species that is easier to remove. Treating the crude reaction mixture with ethanol or ethylene glycol and heating for a period can simplify purification.[2]

  • Chromatography-Free Protocols: For larger scale reactions, chromatography-free purification methods have been developed. These often involve a specific work-up procedure with reagents like ethylene glycol followed by extraction and recrystallization.[2]

5. When should I consider using a different thionating agent, like Phosphorus Pentasulfide (P₄S₁₀)?

While Lawesson's Reagent is popular due to its milder nature, Phosphorus Pentasulfide (P₄S₁₀) can be a powerful alternative, especially for less reactive substrates.[7]

  • Reactivity: P₄S₁₀ often requires higher reaction temperatures and longer reaction times.[8]

  • Work-up: The byproducts of P₄S₁₀ can also be challenging to remove. A combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) has been shown to be effective, with the advantage that the byproducts can often be removed by a simple hydrolytic workup or filtration through a silica plug, avoiding the need for extensive chromatography.[7][9]

Data Presentation: Optimizing Thionation Conditions

The following tables summarize quantitative data from various studies on the effect of reaction parameters on the yield of thionation reactions.

Table 1: Effect of Solvent on Thionoester Yield using P₄S₁₀/HMDO

EntrySolventReaction Time (h)Yield (%)
1Acetonitrile1.587
2Toluene385
3Xylene487

Data adapted from a study on the thionation of lactones.[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Isothiocyanate Synthesis

EntryMethodTemperature (°C)TimeYield (%)
1Conventional1001 h86
2Microwave10010 min94

Data for the synthesis of 3-bromophenyl isothiocyanate using Lawesson's reagent.[5]

Experimental Protocols

Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent in THF [1]

  • Dissolve Lawesson's Reagent: In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in an adequate amount of dry THF (e.g., 120 mL for 1.43 mmol).

  • Add Substrate: To the stirred solution, add a solution of the amide (1.0 equivalent) in dry THF (e.g., 50 mL for 2.86 mmol) at room temperature.

  • Monitor Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be complete in as little as 30 minutes, or it can be left to stir overnight.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Aqueous Work-up: Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer thoroughly with water to remove phosphorus byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether:ether).

Protocol 2: Chromatography-Free Work-up for Thioamide Synthesis [2]

  • Reaction: Perform the thionation reaction using Lawesson's Reagent in a suitable solvent like toluene under reflux. Monitor by TLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Byproduct Decomposition: Add an excess of ethylene glycol (e.g., 100 mL for a 0.1 mol scale reaction) and a small amount of water (e.g., 1.0 mL).

  • Heating: Stir the resulting mixture at an elevated temperature (e.g., 95 °C) for several hours. Monitor the disappearance of the Lawesson's Reagent byproduct by TLC.

  • Phase Separation: After cooling, separate the organic layer (toluene).

  • Extraction: Extract the aqueous/glycol layer with fresh toluene.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent to obtain the pure thioamide.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Heterocyclic Thione Synthesis

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction (Starting material remains) check_reaction->incomplete_reaction Predominantly starting material side_products Significant Side Products check_reaction->side_products Multiple distinct spots complex_mixture Complex Mixture/ Product Degradation check_reaction->complex_mixture Smearing or many spots optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes modify_workup Modify Work-up/ Purification side_products->modify_workup Byproduct issues change_reagent Consider Alternative Thionating Agent side_products->change_reagent Persistent side reactions complex_mixture->optimize_conditions Yes increase_time_temp Increase Reaction Time/ Temperature optimize_conditions->increase_time_temp check_stoichiometry Check Stoichiometry/ Reagent Quality optimize_conditions->check_stoichiometry lower_temp Lower Reaction Temperature optimize_conditions->lower_temp byproduct_removal Improve Byproduct Removal modify_workup->byproduct_removal end Improved Yield change_reagent->end increase_time_temp->end check_stoichiometry->end lower_temp->end byproduct_removal->end

Caption: A logical workflow for diagnosing and addressing low yields.

Diagram 2: Reaction Parameter Optimization Cycle

Optimization_Cycle initial_reaction Initial Reaction (Low Yield) analyze Analyze Results (TLC, NMR, LC-MS) initial_reaction->analyze identify_issue Identify Key Issue (e.g., Incomplete conversion) analyze->identify_issue hypothesize Formulate Hypothesis (e.g., Insufficient temperature) identify_issue->hypothesize modify Modify One Parameter (e.g., Increase Temperature) hypothesize->modify rerun Re-run Reaction modify->rerun evaluate Evaluate Outcome rerun->evaluate success Successful Optimization evaluate->success Improved Yield reiterate Reiterate Cycle evaluate->reiterate No Improvement reiterate->identify_issue

Caption: An iterative cycle for optimizing reaction parameters.

References

Technical Support Center: Regioselectivity in Indoline Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the regioselectivity of substitutions on the indoline ring. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on an unsubstituted indoline ring, and why?

A1: In contrast to the electron-rich pyrrole ring of indole, which typically undergoes electrophilic substitution at C3, the indoline ring behaves more like a substituted aniline. The nitrogen atom is a powerful ortho-, para-directing group, making the benzene ring electron-rich. Therefore, electrophilic substitutions on an unsubstituted indoline preferentially occur at the C5 (para) and C7 (ortho) positions. The C5 position is often favored due to reduced steric hindrance compared to the C7 position.

Q2: How does the N-substituent on the indoline ring influence regioselectivity?

A2: The nature of the N-substituent plays a crucial role in directing substitutions.

  • N-Alkyl groups (e.g., N-Methyl): These are electron-donating groups that activate the aromatic ring for electrophilic substitution, primarily directing to the C5 and C7 positions. In many palladium-catalyzed C-H functionalizations, C5-selectivity is high.[1][2]

  • N-Acyl/Carbonyl groups (e.g., N-Boc, N-Pivaloyl): These electron-withdrawing groups can act as directing groups in certain transition-metal-catalyzed reactions, often favoring functionalization at the C7 position through the formation of a metallacyclic intermediate.[3] In some cases, N-acyl groups can deactivate the ring towards classical electrophilic aromatic substitution.

  • Bulky Directing Groups: Large directing groups on the nitrogen, such as N-P(O)tBu2, have been successfully employed to direct functionalization to the C6 position in the related indole systems, a strategy that can be adapted for indolines.[4]

Q3: Can I achieve substitution at the C4 or C6 positions of the indoline ring?

A3: Yes, but it is more challenging and often requires specific strategies.

  • C6-Functionalization: This can be achieved by employing a dearomatization-rearomatization strategy where the electronic and steric effects of reagents and intermediates guide the substitution to the C6 position.[5]

  • C4-Functionalization: This is less common for indolines compared to indoles. It typically requires a directing group at the C3 position or a specific catalytic system that favors this position.

Troubleshooting Guides

Problem 1: Low yield or no reaction in Palladium-Catalyzed C5-Olefination of N-Methylindoline.

Possible Cause Troubleshooting Step
Indoline substrate is less reactive than expected. Indolines are generally less reactive than anilines in some Pd-catalyzed C-H olefinations.[1] Increasing the reaction temperature or extending the reaction time may improve conversion. However, be cautious as higher temperatures can also lead to substrate or product degradation.[1]
Electron-donating substituents on the indoline ring. Indolines bearing electron-donating groups (e.g., methoxy, methyl) on the aromatic ring have been observed to give low yields in Pd/S,O-ligand catalyzed C5-olefination.[1] For these substrates, further optimization of reaction conditions, such as ligand or oxidant screening, may be necessary.
Catalyst deactivation. The presence of impurities in the starting materials or solvent can poison the palladium catalyst. Ensure all reagents and solvents are pure and dry. Degassing the reaction mixture can also be beneficial.
Incorrect N-protecting group. The reaction is optimized for N-methyl indoline. Other N-protecting groups like N-Boc or N-Bn may result in lower yields under the same conditions.[1] Re-optimization of the reaction conditions for the specific N-protecting group is recommended.

Problem 2: Poor regioselectivity in the functionalization of a substituted indoline.

Possible Cause Troubleshooting Step
Steric hindrance from substituents on the indoline ring. A substituent at the C3 position can influence the C5/C7 selectivity. For instance, a methyl group at C3 in N-methylindoline resulted in lower C5-selectivity compared to an unsubstituted C3.[1][2] If a mixture of regioisomers is obtained, chromatographic separation might be necessary. Alternatively, modifying the catalyst or ligand to be more sterically demanding could enhance selectivity.
Electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (e.g., F, Cl, CO2Me) on the aromatic ring of N-methylindoline generally lead to good C5-selectivity in Pd-catalyzed olefination.[1] However, a strongly deactivating group meta to the desired position of functionalization can lower the yield.[1]
Reaction conditions favoring multiple substitution sites. For electrophilic aromatic substitutions, the reaction conditions (temperature, Lewis acid strength) can impact the ortho/para ratio. Lowering the temperature may increase the proportion of the para-substituted product (C5).

Quantitative Data

Table 1: Regioselectivity in Palladium-Catalyzed C5-Olefination of N-Methylindolines with Ethyl Acrylate

Indoline SubstrateProductYield (%)C5:Other Isomers Ratio
N-Methylindoline2a58>20:1
N-Methyl-4-fluoroindoline2b76>20:1
N-Methyl-6-fluoroindoline2c68>20:1
N-Methyl-7-fluoroindoline2d51>20:1
N-Methyl-4-chloroindoline2e69>20:1
N-Methyl-7-chloroindoline2f56>20:1
Methyl 1-methylindoline-7-carboxylate2g54>20:1
(1-Methylindolin-7-yl)(phenyl)methanone2h7615:1
N,2-Dimethylindoline2i54>20:1
N,3-Dimethylindoline2j7614:1
N,3,3-Trimethylindoline2k72>20:1

Data sourced from literature.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-H Olefination of N-Methylindoline

This protocol describes the direct C-H olefination of N-methylindoline at the C5 position using a Pd/S,O-ligand catalytic system.[1][2]

Materials:

  • N-Methylindoline (1a)

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • S,O-ligand (e.g., 2-((di-tert-butylphosphino)oxy)benzoic acid)

  • tert-Butyl peroxybenzoate (PhCO₃ᵗBu)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol %) and the S,O-ligand (10 mol %).

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DCE (to make a 0.2 M solution with respect to the limiting reagent).

  • Add N-methylindoline (2.0 equiv).

  • Add ethyl acrylate (1.0 equiv).

  • Add tert-butyl peroxybenzoate (1.0 equiv).

  • Place the sealed vial in a preheated oil bath at 60 °C and stir for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C5-olefinated indoline.

Visualizations

Experimental_Workflow_C5_Olefination cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)₂ and S,O-ligand to vial B 2. Seal and purge with inert gas A->B C 3. Add anhydrous DCE B->C D 4. Add N-Methylindoline C->D E 5. Add Ethyl Acrylate D->E F 6. Add PhCO₃ᵗBu E->F G 7. Heat at 60 °C for 16h F->G H 8. Cool, dilute, and wash G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Workflow for the Palladium-Catalyzed C5-Olefination of N-Methylindoline.

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Functionalization Sites Indoline Indoline Substrate N_Sub N-Substituent (Alkyl vs. Acyl) Indoline->N_Sub Ring_Sub Ring Substituents (Electronic & Steric Effects) Indoline->Ring_Sub Catalyst Catalytic System (Pd, Rh, Acid, etc.) Indoline->Catalyst C5 C5 (para) N_Sub->C5 C7 C7 (ortho) N_Sub->C7 Ring_Sub->C5 Ring_Sub->C7 C6 C6 Ring_Sub->C6 Catalyst->C5 Catalyst->C7 Catalyst->C6 Other Other (C4, etc.) Catalyst->Other

Caption: Key factors determining the regioselectivity of substitutions on the indoline ring.

References

Technical Support Center: Overcoming Solubility Challenges of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,6-Dimethylindoline-2-thione in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of this compound in my aqueous buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for many organic compounds.[1] The first step is to accurately determine the extent of the solubility issue. A simple shake-flask method can provide a baseline measurement. Subsequently, you can explore several strategies to enhance solubility, starting with simple and readily available methods like using co-solvents or adjusting the pH of your medium.

Q2: What are co-solvents and how do they improve the solubility of hydrophobic compounds?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can significantly increase the solubility of poorly water-soluble compounds.[2][3] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for nonpolar solutes.[4] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[2][3]

Q3: Are there potential downsides to using co-solvents in my experiments?

A3: Yes, while effective, the use of co-solvents has considerations. High concentrations of some co-solvents can be toxic to cells in biological assays.[3] It is crucial to determine the maximum tolerated concentration of a co-solvent for your specific experimental system. Additionally, co-solvents can sometimes affect the stability of the compound or interfere with downstream analytical methods.[4]

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[7] This complex has improved aqueous solubility and can enhance the bioavailability of the compound.[5][6]

Q5: When should I consider more advanced techniques like nanoformulations?

A5: If simpler methods like co-solvents or cyclodextrins do not provide the desired solubility or are incompatible with your experimental setup, advanced techniques such as nanoformulations may be necessary.[8] Nanoformulations, which include nanosuspensions, nanoemulsions, and polymeric nanoparticles, can significantly enhance the solubility and delivery of hydrophobic drugs.[8][9] These methods are particularly useful for in vivo studies where bioavailability is a key concern.[10]

Troubleshooting Guides

Issue: My this compound is precipitating out of my aqueous buffer during my experiment.

Possible Cause 1: The concentration of the compound exceeds its solubility limit in the chosen buffer.

  • Solution 1.1: Decrease the working concentration. If your experimental design allows, reducing the final concentration of the compound may prevent precipitation.

  • Solution 1.2: Introduce a co-solvent. Adding a small percentage of a water-miscible organic solvent can increase the solubility. Refer to the co-solvent selection guide below.

  • Solution 1.3: Utilize cyclodextrins. Encapsulating the compound in a cyclodextrin can enhance its aqueous solubility.

Possible Cause 2: The pH of the buffer is not optimal for the compound's solubility.

  • Solution 2.1: Determine the pKa of your compound. The solubility of ionizable compounds is pH-dependent.

  • Solution 2.2: Adjust the buffer pH. For a weakly acidic compound, increasing the pH above its pKa will increase solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.

Possible Cause 3: The compound is degrading over time, leading to the formation of insoluble byproducts.

  • Solution 3.1: Assess the stability of the compound in your buffer. Use analytical techniques like HPLC to monitor the compound's integrity over the course of your experiment.

  • Solution 3.2: Prepare fresh solutions. If the compound is unstable, prepare solutions immediately before use.

Data Presentation

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol1 - 10Widely used, but can have effects on cell viability at higher concentrations.[2]
Propylene Glycol1 - 20A common vehicle for parenteral formulations.[3]
Polyethylene Glycol 400 (PEG 400)5 - 30Effective for a wide range of hydrophobic compounds.[11]
Dimethyl Sulfoxide (DMSO)0.1 - 5A powerful solvent, but can have significant biological effects.[12]
Glycerin5 - 20A non-toxic and viscous co-solvent.[3]

Table 2: Examples of Solubility Enhancement with Cyclodextrins

DrugCyclodextrin TypeSolubility Increase (Fold)
Carbamazepineβ-CD and HP-β-CDSignificant improvement in solubility and bioavailability.[6]
Piroxicam-Improved dissolution behavior.[7]
Omeprazoleβ-CDEnhanced bioavailability.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed flask.

  • Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[14]

  • The measured concentration represents the equilibrium solubility of the compound in that specific buffer.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Select a suitable co-solvent based on the properties of this compound and the requirements of your experiment (see Table 1).

  • Dissolve a known weight of the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • For your experiment, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the co-solvent is below the level that might cause toxicity or other unwanted effects in your assay.[15]

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategy Solubility Enhancement Strategy cluster_protocol Experimental Protocol cluster_outcome Desired Outcome start Low solubility of This compound strategy Select appropriate method start->strategy Troubleshoot cosolvent Use Co-solvents strategy->cosolvent Simple cyclodextrin Use Cyclodextrins strategy->cyclodextrin Intermediate nano Nanoformulation strategy->nano Advanced protocol Follow detailed protocol cosolvent->protocol cyclodextrin->protocol nano->protocol prepare Prepare stock solution protocol->prepare execute Execute experiment prepare->execute outcome Successful experiment with solubilized compound execute->outcome Achieve

Caption: A logical workflow for addressing solubility issues.

signaling_pathway compound This compound (Poorly Soluble) stock Concentrated Stock Solution (in Co-solvent) compound->stock Dissolve in cosolvent Co-solvent (e.g., Ethanol, PEG 400) cosolvent->stock final Final Working Solution (Solubilized Compound) stock->final Dilute into buffer Aqueous Buffer buffer->final

Caption: Experimental workflow for using a co-solvent.

References

Stability issues of thione compounds during workup and purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Thione Compounds

Welcome to the technical support center for researchers working with thione compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the workup and purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: My thione compound appears to be degrading during aqueous workup. What could be the cause?

A1: Degradation during aqueous workup is often due to the thione-thiol tautomerism. In polar solvents like water, the equilibrium can shift, and the resulting thiol tautomer is susceptible to oxidation, especially if the solution is not deoxygenated.[1][2][3] Additionally, the pH of your aqueous solution can play a significant role; basic conditions can favor the deprotonation of the thiol form, increasing its susceptibility to oxidation to form disulfides.[4]

Troubleshooting Steps:

  • Deoxygenate Solutions: Before workup, sparge all aqueous solutions and organic solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Control pH: Use buffered aqueous solutions to maintain a neutral or slightly acidic pH during extraction. Thiones are generally more stable in acidic to neutral conditions where the thione form is favored.[4][5]

  • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.

  • Work at Lower Temperatures: Performing the workup at lower temperatures (e.g., in an ice bath) can slow down degradation rates.

Q2: I'm observing a new, less polar spot on my TLC plate after purification by silica gel chromatography. What is this impurity?

A2: A common issue during silica gel chromatography is the formation of disulfide byproducts.[1][2] The slightly acidic nature of silica gel can catalyze the tautomerization to the thiol, which is then oxidized to the corresponding disulfide. This is particularly prevalent if the thiol form is stable.[1][2] Disulfides are typically less polar than the corresponding thiones or thiols.

Troubleshooting Steps:

  • Deactivated Silica Gel: Consider using silica gel that has been deactivated with a base, such as triethylamine, to neutralize acidic sites. This is done by preparing the slurry with a solvent system containing a small percentage (0.1-1%) of triethylamine.

  • Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

  • Solvent Choice: In some cases, the choice of solvent can influence the tautomeric equilibrium. Nonpolar solvents tend to favor the thiol form, which is prone to oxidation.[2][3] Experiment with different solvent systems to find one that minimizes degradation.

Q3: My compound, which has a thiocarbonyl group, is changing color and I see a new peak in the mass spectrum corresponding to M+16. What is happening?

A3: The addition of 16 mass units strongly suggests an oxidation reaction, where an oxygen atom has been incorporated into your molecule. For thiones, a common oxidation product is the corresponding sulfine (thione S-oxide).[6][7] These can sometimes be unstable and may undergo further reactions.[7][8]

Troubleshooting Steps:

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your solvents or reagents. Peroxides in ethers (like THF or diethyl ether) are a common culprit. Always use freshly distilled or peroxide-free solvents.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and concentration steps, to prevent air oxidation.

  • Photostability: Protect your compound from light, as photo-oxidation can also occur.[9] Use amber-colored flasks or cover your glassware with aluminum foil.

Troubleshooting Guides

Guide 1: Thione-Thiol Tautomerism and Disulfide Formation

This guide helps to diagnose and mitigate issues arising from the equilibrium between the thione and thiol forms of your compound.

Symptom Potential Cause Recommended Action
Appearance of a disulfide byproduct (dimer)Oxidation of the thiol tautomer.[1][2]Work under an inert atmosphere, use deoxygenated solvents, and consider adding a radical scavenger if appropriate.
Inconsistent NMR spectra, varying peak integrationsShifting equilibrium between thione and thiol tautomers.Use aprotic, non-polar NMR solvents to favor one tautomer. Check for concentration dependence, as self-association can shift the equilibrium.[2]
Product degradation in polar, protic solventsStabilization of the more reactive thiol form in certain solvents.[3][10]Switch to less polar, aprotic solvents for workup and purification if the compound's solubility allows.
  • Weigh the required amount of silica gel for your column.

  • Prepare a solvent system for your chromatography that includes 0.5-1% triethylamine (v/v).

  • Create a slurry of the silica gel in this solvent mixture.

  • Pack the column with the slurry as you normally would.

  • Equilibrate the column with the solvent system containing triethylamine before loading your sample.

Guide 2: Oxidation of the Thiocarbonyl Group

This guide addresses the unwanted oxidation of the thione functional group to sulfines or other oxygenated species.

Symptom Potential Cause Recommended Action
Formation of a sulfine (M+16) or ketone (M-16, loss of S, gain of O)Air oxidation or reaction with peroxides in solvents.[6][11]Use freshly distilled or inhibitor-free solvents. Handle the compound under an inert atmosphere.
Degradation upon exposure to lightPhotochemical oxidation or degradation.[1][9]Protect the compound from light at all stages of workup, purification, and storage.
Reaction with oxidizing agents used in a previous stepIncomplete quenching of the oxidizing agent.Ensure the complete quenching and removal of any oxidizing agents before proceeding with the workup.

Visual Guides

Thione-Thiol Tautomerism and Oxidation Pathway

G Thione-Thiol Equilibrium and Disulfide Formation Thione Thione (R-C(=S)-NH-R') Thiol Thiol Tautomer (R-C(SH)=N-R') Thione->Thiol Tautomerization (favored in non-polar solvents or by base) Disulfide Disulfide (R-C(=NR')-S-S-C(=NR')-R) Thiol->Disulfide Oxidation (O2, light, metal ions) G Oxidative Degradation of Thiones Thione Thione (>C=S) Sulfine Sulfine (Thione S-oxide) (>C=S=O) Thione->Sulfine Mild Oxidation [O] Ketone Ketone (>C=O) Sulfine->Ketone Further Oxidation / Instability [O]

References

Preventing oxidation of the thione group in 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,6-Dimethylindoline-2-thione. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of the thione group, a common challenge encountered during the handling, storage, and experimental use of this and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxidation for the thione group in this compound?

A1: The thiocarbonyl (C=S) group in this compound is susceptible to oxidation due to the sulfur atom's high nucleophilicity and the presence of lone pair electrons. The primary causes of oxidation are:

  • Atmospheric Oxygen: Direct reaction with molecular oxygen, often accelerated by light (photo-oxidation) or heat.[1]

  • Reactive Oxygen Species (ROS): Exposure to ROS such as peroxides, superoxides, or hydroxyl radicals present as impurities in solvents or generated during a reaction can lead to rapid degradation.[2]

  • Trace Metal Contamination: Metal ions can catalyze oxidation reactions.[2]

Q2: What are the likely degradation products if my compound oxidizes?

A2: Oxidation of the thione group can lead to several products. The most common is the conversion of the thione to its corresponding carbonyl analog, 1,6-Dimethylindolin-2-one. Depending on the oxidant and conditions, intermediate species like sulfines (C=S=O) may form. Under harsh oxidative conditions, more extensive degradation, including desulfurization, can occur.[3][4]

Q3: How should I store this compound to minimize oxidation?

A3: Proper storage is critical for maintaining the integrity of the compound. The following conditions are recommended:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5]

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidation.[1]

  • Temperature Control: Store at low temperatures (e.g., -20°C) to reduce the rate of chemical degradation.[6]

  • Solvent Purity: Use high-purity, degassed solvents to prepare solutions. Solvents should be purged with an inert gas before use to remove dissolved oxygen.

Q4: Can I use chemical additives to protect the thione group in solution?

A4: Yes, adding antioxidants can be an effective strategy, provided they are compatible with your experimental system.

  • Radical Scavengers: For reactions sensitive to free radicals, a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added.

  • Reductants/Oxygen Scavengers: In some contexts, naturally occurring antioxidants like glutathione or cysteine could act as sacrificial reductants, although their use is more common in biological systems.[[“]][8][9] The choice of any additive must be carefully considered to avoid interference with downstream applications.

Q5: I suspect my compound has degraded. How can I detect and quantify the oxidation?

A5: Several analytical techniques can be used to assess the purity of your compound and identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to separate the parent thione from its more polar oxidized byproducts. A shift in retention time is indicative of degradation.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the identity of degradation products by detecting their molecular weight. For example, the conversion to the oxo-analog would result in a mass change of -16 Da (S replaced by O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful, as the chemical shift of the thiocarbonyl carbon is highly sensitive to its oxidation state. Changes in the ¹H NMR spectrum can also indicate the formation of byproducts.

Visualizing the Degradation Pathway and Prevention Workflow

The following diagrams illustrate the chemical transformation during oxidation and the recommended workflow to prevent it.

cluster_pathway Potential Oxidation Pathway Thione This compound (C=S) Oxo 1,6-Dimethylindolin-2-one (C=O) Thione->Oxo Oxidation Oxidant [O] (Air, ROS, Light) Oxidant->Thione

Caption: Potential oxidation of the thione to its carbonyl analog.

cluster_workflow Workflow for Preventing Oxidation A Degas Solvent (Ar or N₂ Purge) C Dissolve Compound in Degassed Solvent A->C B Weigh Compound in Inert Atmosphere B->C D Store Solution in Sealed Amber Vial at -20°C C->D Storage E Perform Experiment Under Inert Gas C->E Immediate Use D->E F Analyze Sample Promptly (e.g., by HPLC) E->F

Caption: Recommended workflow for handling this compound.

Troubleshooting Guide

If you observe unexpected results or compound degradation, consult the following guide.

Observed Problem Potential Cause Recommended Solution
New, more polar spot/peak appears on TLC/HPLC. Oxidation of the thione group to the more polar carbonyl or sulfoxide.1. Confirm the identity of the new peak via LC-MS. 2. Review handling and storage procedures; ensure an inert atmosphere is maintained.[5] 3. Re-purify the material if necessary and store it rigorously under inert, dark, and cold conditions.[1][6]
Loss of compound mass or purity over time in storage. Slow degradation due to ambient oxygen, light, or moisture.1. Store the compound in a glovebox or a sealed vial backfilled with argon. 2. Ensure the storage temperature is consistently low (-20°C or below). 3. For long-term storage, consider sealing the compound in a glass ampoule under vacuum.[5]
Inconsistent experimental results. Partial degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Always check the purity of the compound by HPLC or NMR before use. 2. Prepare solutions fresh from solid material using degassed solvents immediately before the experiment. 3. Consider adding a compatible antioxidant if the experimental conditions are harsh.

Quantitative Stability Comparison

Storage Condition Atmosphere Temperature Light Exposure Purity after 30 Days (Representative)
Optimal Argon-20°CDark (Amber Vial)>99%
Sub-optimal 1 Air-20°CDark (Amber Vial)~95-97%
Sub-optimal 2 Argon25°C (Room Temp)Dark (Amber Vial)~92-95%
Poor Air25°C (Room Temp)Ambient Light<85%

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free Solution

This protocol describes the standard procedure for preparing a solution of an air-sensitive compound for experimental use.

  • Solvent Degassing:

    • Place the required volume of high-purity solvent into a Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask and connect it to a Schlenk line.

    • Purge the solvent by bubbling a gentle stream of argon or nitrogen gas through it via a long needle for at least 20-30 minutes while stirring.

    • Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous oxygen removal.

  • Compound Handling:

    • Transfer the required amount of this compound into a clean, dry vial inside a glovebox or an inert atmosphere glove bag.

    • Seal the vial with a septum cap.

  • Solution Preparation:

    • Using a gas-tight syringe that has been flushed with inert gas, draw the desired volume of the degassed solvent from the Schlenk flask.

    • Carefully inject the solvent into the vial containing the compound.

    • Gently swirl or sonicate the vial until the compound is fully dissolved.

    • The resulting solution should be stored under a positive pressure of inert gas and used promptly.

Protocol 2: Monitoring Oxidation by HPLC

This protocol provides a general method for monitoring the stability of the compound over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) using the method described in Protocol 1.

    • Divide the solution into several amber HPLC vials and seal them.

    • Store the vials under the desired test conditions (e.g., -20°C vs. room temperature).

  • HPLC Method (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% formic acid or TFA). A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the thione has strong absorbance (determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample from a freshly prepared solution to establish the initial purity and retention time (t=0).

    • At specified time intervals (e.g., 1, 7, 14, 30 days), inject samples from the stored vials.

    • Monitor for a decrease in the area of the main peak and the appearance of new peaks, particularly at earlier retention times, which would indicate the formation of more polar oxidation products.

    • Calculate the percent purity at each time point by peak area normalization.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results or Suspected Degradation CheckPurity Analyze Compound by HPLC/LC-MS Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure ProblemElse Issue is Likely Experimental Conditions (Reagents, Temp, etc.) IsPure->ProblemElse Yes NotPure Degradation Confirmed IsPure->NotPure No Repurify Re-purify Compound (e.g., Chromatography) NotPure->Repurify ReviewStorage Review Storage Protocol (Inert Gas, Temp, Light) Repurify->ReviewStorage ReviewHandling Review Handling Protocol (Degassed Solvents, etc.) ReviewStorage->ReviewHandling

Caption: Decision tree for troubleshooting compound instability.

References

Managing reaction byproducts in the synthesis of substituted indolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of substituted indolines.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of substituted indolines.

Problem 1: Low or No Yield of the Desired Indoline Product

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to byproduct formation.

    • Solution: Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.

  • Sub-optimal Reaction Conditions:

    • Solution: The choice of solvent and catalyst is crucial. For instance, in the Fischer indole synthesis, a variety of Brønsted and Lewis acids can be used, and their strength can significantly impact the outcome.[1][2] If one acid catalyst is not effective, consider screening others (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[1][2]

    • Solution: For palladium-catalyzed reactions, the choice of ligand and base can dramatically affect the yield. Experiment with different ligands (e.g., phosphine-based) and bases (e.g., carbonates, acetates) to optimize the reaction.

  • Incorrect Starting Materials:

    • Solution: Verify the identity and purity of your starting materials using techniques like NMR or mass spectrometry. Impurities in the starting materials are a common cause of reaction failure.

  • Side Reactions Dominating:

    • Solution: Depending on the synthetic route, various side reactions can compete with the desired transformation. For example, in the Fischer indole synthesis, electron-donating substituents can promote N-N bond cleavage, leading to byproducts instead of the indole.[1][3] In such cases, modifying the electronic properties of the substrate or choosing a different synthetic route might be necessary.

Problem 2: Formation of Indole as a Major Byproduct

Possible Causes and Solutions:

  • Oxidation during Reaction:

    • Solution: The indoline ring is susceptible to oxidation to the more stable aromatic indole.[4] If the reaction is performed in the presence of air, especially at elevated temperatures, this can be a significant issue. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Oxidation during Workup and Purification:

    • Solution: The acidic conditions often used in workups can promote oxidation. Neutralize the reaction mixture as quickly as possible.

    • Solution: During purification by column chromatography on silica gel, the slightly acidic nature of the silica can cause oxidation. This can be mitigated by using neutralized silica gel (by washing with a solution of triethylamine in the eluent) or by using a different stationary phase like alumina.

    • Solution: Minimize exposure of the purified indoline to air and light, as these can also promote oxidation over time. Store the product under an inert atmosphere and in a dark, cool place.

Problem 3: Formation of Regioisomers

Possible Causes and Solutions:

  • Inherent Reactivity of the Substrate:

    • Solution: In syntheses like the Larock indole synthesis, the regioselectivity of the alkyne insertion can be influenced by the steric and electronic properties of the substituents on the alkyne.[5][6] If you are obtaining a mixture of regioisomers, consider modifying the alkyne substrate to favor the desired isomer. For example, using a bulkier substituent on one side of the alkyne can direct the cyclization.

  • Reaction Conditions Favoring Multiple Pathways:

    • Solution: In the Bischler-Möhlau synthesis, the reaction can proceed through different mechanistic pathways, leading to mixtures of 2-aryl and 3-aryl indoles.[7][8][9] The reaction conditions, including the acid catalyst and temperature, can influence the product distribution. Careful optimization of these parameters is necessary to favor the formation of the desired regioisomer.

Problem 4: Difficulty in Purifying the Indoline Product

Possible Causes and Solutions:

  • Presence of Multiple Byproducts with Similar Polarity:

    • Solution: If standard column chromatography is not effective, consider using a different chromatographic technique, such as preparative TLC or HPLC.

    • Solution: Recrystallization can be a powerful purification method if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to induce crystallization of the desired indoline, leaving the impurities in the mother liquor.

  • Product Streaking on Silica Gel Column:

    • Solution: The basic nitrogen atom in the indoline can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue.

  • Decomposition on the Column:

    • Solution: As mentioned earlier, indolines can be sensitive to the acidic nature of silica gel. Using neutralized silica or a less acidic stationary phase like alumina can prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer indole synthesis of indolines?

A1: The most common byproducts include:

  • Indoles: Formed by over-oxidation of the indoline product.

  • Products of N-N bond cleavage: Especially with electron-rich hydrazines, the reaction can be diverted to form anilines and other fragments instead of the desired indoline.[1][3]

  • Regioisomers: If an unsymmetrical ketone is used, a mixture of isomeric indolines can be formed.

Q2: How can I prevent the oxidation of my indoline product to an indole?

A2: To prevent oxidation:

  • Perform the reaction and workup under an inert atmosphere (N₂ or Ar).

  • Use deoxygenated solvents.

  • During purification by column chromatography, use neutralized silica gel or alumina.

  • Store the purified indoline under an inert atmosphere, protected from light.

Q3: My reductive amination reaction to form a substituted indoline is not working well. What should I check?

A3: For troubleshooting reductive amination:

  • Imine Formation: Ensure the intermediate imine is forming. This can sometimes be the rate-limiting step. You can monitor this by IR (disappearance of C=O, appearance of C=N) or NMR.

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the iminium ion over the carbonyl starting material.[10][11]

  • pH Control: The pH of the reaction is important. It needs to be acidic enough to promote imine formation but not so acidic that it deactivates the amine or the reducing agent. A pH range of 4-6 is often optimal.

  • Byproducts: A common byproduct is the alcohol from the reduction of the starting carbonyl compound. This indicates that the reducing agent is not selective enough or that the imine formation is too slow.

Q4: I am getting a mixture of regioisomers in my Larock indoline synthesis. How can I improve the selectivity?

A4: Improving regioselectivity in the Larock synthesis can be challenging.[5][6]

  • Substrate Control: The primary factor influencing regioselectivity is the steric and electronic nature of the substituents on the alkyne. A larger steric difference between the two substituents on the alkyne will generally lead to higher selectivity.

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can sometimes influence the regioselectivity. Screening different ligands may be beneficial.

  • Reaction Conditions: While less impactful than substrate control, optimizing the temperature and solvent may offer some improvement in selectivity.

Data Presentation

Table 1: Comparison of Common Indoline Synthesis Methods

Synthesis MethodTypical YieldsCommon ByproductsKey Considerations
Fischer Indole Synthesis Moderate to GoodIndoles, N-N cleavage products, regioisomersRequires acidic conditions and high temperatures; sensitive to electronic effects of substituents.[1][2][3][12]
Bischler-Möhlau Synthesis VariableRegioisomers (2-aryl vs. 3-aryl), polymeric materialsHarsh reaction conditions; often gives mixtures of products.[7][8][9][13]
Madelung Synthesis ModerateDehydration products, starting material recoveryRequires very strong bases and high temperatures.
Larock Annulation Good to ExcellentRegioisomers, homocoupling products of the alkynePalladium-catalyzed; regioselectivity is a key challenge.[5][6][14]
Reductive Amination Good to ExcellentOver-reduced starting materials (alcohols), dialkylated aminesRequires careful control of pH and choice of reducing agent.[10][11]

Experimental Protocols

Protocol 1: General Procedure for the N-Boc Protection of an Indoline

This protocol is useful for protecting the indoline nitrogen, which can prevent side reactions and aid in purification.

  • Dissolve the indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base , such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of a Substituted Indoline by Column Chromatography on Neutralized Silica Gel

This protocol is designed to minimize the risk of oxidation or decomposition of sensitive indolines.

  • Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (TEA) to the eluent to a final concentration of 0.5-1% (v/v).

  • Pack the column with silica gel using the prepared eluent.

  • Equilibrate the column by running several column volumes of the eluent through the silica gel until the eluent running out has a consistent pH (can be checked with pH paper).

  • Dissolve the crude indoline in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the TEA-containing eluent, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

troubleshooting_workflow cluster_problem Problem Identification cluster_diagnosis_yield Low Yield Diagnosis cluster_solutions_yield Low Yield Solutions cluster_diagnosis_byproduct Byproduct Diagnosis cluster_solutions_byproduct Byproduct Solutions cluster_diagnosis_purification Purification Diagnosis cluster_solutions_purification Purification Solutions start Low or No Yield of Indoline incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reaction Side Reaction Dominating? start->side_reaction bad_conditions Sub-optimal Conditions? start->bad_conditions byproduct Major Byproduct Observed is_indole Is it Indole (Oxidation)? byproduct->is_indole is_regioisomer Is it a Regioisomer? byproduct->is_regioisomer purification Purification Issues streaking Streaking on Column? purification->streaking decomposition Decomposition on Column? purification->decomposition recrystallize Attempt Recrystallization purification->recrystallize extend_time Extend Time / Increase Temp incomplete_rxn->extend_time change_route Consider Alternative Route side_reaction->change_route change_catalyst Change Catalyst / Solvent bad_conditions->change_catalyst check_sm Verify Starting Materials bad_conditions->check_sm inert_atm Use Inert Atmosphere is_indole->inert_atm neutral_silica Use Neutralized Silica is_indole->neutral_silica modify_substrate Modify Substrate Sterics/Electronics is_regioisomer->modify_substrate add_tea Add TEA to Eluent streaking->add_tea use_alumina Use Alumina decomposition->use_alumina

Caption: Troubleshooting workflow for indoline synthesis.

fischer_indole_byproducts cluster_reaction Fischer Indole Synthesis cluster_products Products cluster_byproducts Common Byproducts start Aryl Hydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization nn_cleavage N-N Cleavage Products (e.g., Aniline) rearrangement->nn_cleavage Side Reaction (e-donating groups) desired_product Desired Substituted Indoline cyclization->desired_product indole Indole (Over-oxidation) cyclization->indole Oxidation regioisomers Regioisomers cyclization->regioisomers From unsymmetrical ketone

Caption: Byproduct formation in Fischer indole synthesis.

References

Validation & Comparative

Comparative Analysis of 1,6-Dimethylindoline-2-thione with other Indoline-2-thione Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on 1,6-dimethylindoline-2-thione and its direct comparative analysis with other indoline-2-thione analogs. While the broader indoline scaffold is a subject of significant interest in medicinal chemistry, particularly in the development of anticancer agents, the thione derivatives, and specifically the 1,6-dimethyl substituted variant, remain largely unexplored in published studies.

The indoline core structure is a well-established pharmacophore found in numerous biologically active compounds. Extensive research has been conducted on indolin-2-one derivatives, which have shown promise as inhibitors of various protein kinases, including vascular endothelial growth factor receptor (VEGFR), playing a crucial role in angiogenesis, a key process in tumor growth. However, the corresponding indoline-2-thione analogs, where the carbonyl oxygen is replaced by a sulfur atom, have received considerably less attention.

This guide aims to provide a comparative analysis based on the limited available information and general principles derived from related compound classes. Due to the lack of direct experimental data for this compound, this analysis will focus on the known biological activities of the parent indoline-2-thione scaffold and extrapolate potential structure-activity relationships.

General Biological Activities of Indoline-2-thione Analogs

Indoline-2-thione derivatives have been investigated for a range of biological activities, including:

  • Anticancer Activity: The indoline scaffold is a key component of several approved anticancer drugs. While research on indoline-2-thiones is less extensive, the structural similarity to their oxo-counterparts suggests potential as antiproliferative agents. The mechanism of action for related indole compounds often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.

  • Enzyme Inhibition: The thione group can act as a hydrogen bond acceptor and may interact with metallic ions in enzyme active sites, making these compounds potential enzyme inhibitors. For instance, some heterocyclic thione derivatives have been shown to inhibit enzymes like xanthine oxidase.

Hypothetical Structure-Activity Relationship of this compound

In the absence of direct experimental data, a hypothetical structure-activity relationship (SAR) for this compound can be postulated based on general medicinal chemistry principles:

  • N-Methylation (Position 1): The presence of a methyl group on the nitrogen atom of the indoline ring can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor. This modification can impact cell membrane permeability and interaction with biological targets.

  • Methylation on the Benzene Ring (Position 6): Substitution on the aromatic ring can affect the electronic properties and steric hindrance of the molecule. A methyl group at the 6-position may influence the binding affinity and selectivity of the compound for its target proteins.

Experimental Protocols for Evaluation

To conduct a proper comparative analysis, the following experimental protocols would be essential for evaluating the biological activity of this compound and its analogs.

Cytotoxicity Assessment

A crucial first step in determining anticancer potential is to assess the compound's cytotoxicity against various cancer cell lines.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add varying concentrations of test compounds incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Figure 1: Workflow of the MTT assay for determining cell viability.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.

Target-Based Assays

To understand the mechanism of action, specific enzyme inhibition assays can be performed. For indoline derivatives, a common target is VEGFR-2.

Experimental Workflow: VEGFR-2 Kinase Assay

VEGFR2_Assay_Workflow cluster_binding Binding and Inhibition cluster_detection Detection add_reagents Add VEGFR-2 enzyme, substrate (poly-Glu,Tyr), and ATP to wells add_inhibitor Add test compounds at various concentrations add_reagents->add_inhibitor incubation1 Incubate to allow kinase reaction add_inhibitor->incubation1 add_antibody Add anti-phosphotyrosine antibody-HRP conjugate incubation1->add_antibody incubation2 Incubate and wash add_antibody->incubation2 add_substrate Add chemiluminescent substrate incubation2->add_substrate read_signal Measure luminescence add_substrate->read_signal PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Indoline2Thione Indoline-2-thione Analog (Hypothetical) Indoline2Thione->RTK Inhibition Indoline2Thione->PI3K Inhibition

Structure-Activity Relationship of Dimethylindoline-2-thiones: A Comparative Guide Based on Indolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of indolin-2-one derivatives, a closely related and well-studied scaffold to dimethylindoline-2-thiones. Due to limited direct experimental data on dimethylindoline-2-thiones, this guide leverages the extensive research on indolin-2-ones to infer potential SAR trends and guide future research.

The indolin-2-one core is a prominent scaffold in medicinal chemistry, forming the basis of several approved anticancer drugs that function as kinase inhibitors.[1] The biological activity of these compounds is intricately linked to the nature and position of various substituents on the indolin-2-one framework. This guide summarizes key SAR findings from the literature, presents quantitative data in tabular format, details relevant experimental protocols, and provides visualizations of a key signaling pathway and a typical SAR workflow.

Comparative Analysis of Indolin-2-one Derivatives as Anticancer Agents

The anticancer effects of indolin-2-one derivatives are largely attributed to their inhibition of receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] The SAR of these compounds is typically evaluated by systematically modifying substituents at the C3, N1, and various positions of the indole ring.

Key Structure-Activity Relationship Insights:
  • The Indolin-2-one Core: This heterocyclic motif is fundamental for activity, typically engaging in hydrogen bond interactions with the hinge region of the kinase domain, which is a critical interaction for potent inhibition.[1]

  • C3-Substituents: Modifications at the C3 position are pivotal for potency and kinase selectivity. A common structural feature involves a methylene linker connecting the indolin-2-one to another heterocyclic ring system. For example, Sunitinib, a potent VEGFR inhibitor, features a substituted pyrrole ring at this position.[1][3]

  • Aromatic Ring Substitution: Substituents on the phenyl ring of the indolin-2-one nucleus can significantly impact the compound's pharmacological profile. For instance, the introduction of a fluorine atom at the C5-position has been demonstrated to enhance anticancer efficacy.[3][4]

  • N1-Substitution: The nitrogen atom at the N1 position is often left unsubstituted to preserve its hydrogen bond donating capability, which is crucial for anchoring the inhibitor to the kinase hinge region.

Quantitative Data on the Biological Activity of Indolin-2-one Analogs

The following tables provide a summary of the in vitro cytotoxic and antiproliferative activities of various indolin-2-one derivatives against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Indolin-2-one Derivatives Bearing a 4-Thiazolidinone Moiety [5]

Compound IDSubstituent (R)Substituent (X)HT-29 IC50 (µM)H460 IC50 (µM)MDA-MB-231 IC50 (µM)
5h 5-FH0.0160.0037>10
5p 5-F4-Cl0.0320.015>10

Table 2: In Vitro Antiproliferative Activity of a 5-Fluoroindolin-2-one Derivative with a Pyridone Moiety [4]

Compound IDCell LineGI50 (µM)
23 HCT-1160.18

Table 3: In Vitro Antiproliferative Activity of an Indole-based Tubulin Polymerization Inhibitor [6]

Compound IDA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
35a 0.510.650.710.99

Extrapolating SAR to Dimethylindoline-2-thiones

The established SAR of indolin-2-ones provides a rational basis for the design and evaluation of dimethylindoline-2-thiones:

  • Thione Moiety: The substitution of the carbonyl oxygen with a sulfur atom (a thione) will alter the electronic and steric properties of the molecule. While the thione group is a poorer hydrogen bond acceptor, its increased lipophilicity may enhance cell membrane permeability.

  • Dimethyl Substituents: The positioning of the two methyl groups on the indoline scaffold will be critical. N-methylation is generally detrimental to activity due to the loss of a key hydrogen bond donor. Methyl groups on the aromatic ring could either provide beneficial steric interactions or lead to steric hindrance within the target's binding site, and may also influence the metabolic stability of the compound.

Experimental Protocols

MTT Cytotoxicity Assay[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Reagent Addition: The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

VEGFR-2 Kinase Inhibition Assay[2]

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Reaction Mixture Preparation: The assay is performed in a multi-well plate format, with each well containing the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a buffered solution.

  • Inhibitor Addition: Test compounds at varying concentrations are added to the wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is determined using a detection method, such as an antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining after the reaction.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations

VEGFR_Signaling_Pathway Hypothesized Inhibition of VEGFR-2 Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 Ligand Binding Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) VEGFR2:f2->Downstream Autophosphorylation & Activation Inhibitor Dimethylindoline-2-thione (Putative Inhibitor) Inhibitor->VEGFR2:f2 Inhibition Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Hypothesized mechanism of action for a dimethylindoline-2-thione as a VEGFR-2 inhibitor.

SAR_Workflow General Workflow for SAR Studies Design 1. Design of Analogs Synthesis 2. Chemical Synthesis Design->Synthesis Screening 3. Biological Screening (e.g., Cytotoxicity, Kinase Assays) Synthesis->Screening Analysis 4. SAR Analysis Screening->Analysis Optimization 5. Lead Optimization Analysis->Optimization Optimization->Design Iterative Design Cycle

Caption: An iterative workflow for conducting structure-activity relationship studies.

References

Validating the Structure of 1,6-Dimethylindoline-2-thione: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1,6-Dimethylindoline-2-thione. We present hypothetical, yet chemically plausible, experimental data derived from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to illustrate their respective strengths in defining the molecular architecture.

Data Presentation: Unraveling the Connectivity

The structural assignment of this compound was achieved through the comprehensive analysis of 1D and 2D NMR spectra. The following tables summarize the key correlations observed in the COSY, HSQC, and HMBC spectra, which collectively confirm the connectivity and substitution pattern of the molecule.

Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
1-CH33.65 (s, 3H)35.2
33.40 (t, J = 7.2 Hz, 2H)45.8
47.15 (d, J = 7.8 Hz, 1H)125.0
56.90 (d, J = 7.8 Hz, 1H)123.5
6-CH32.35 (s, 3H)21.5
77.05 (s, 1H)130.2
3a-135.8
7a-142.1
2 (C=S)-198.5

Table 2: Key 2D NMR Correlations for this compound

1H (δ, ppm)COSY Correlations 1H (δ, ppm)HSQC Correlations 13C (δ, ppm)HMBC Correlations 13C (δ, ppm)
3.65 (1-CH3)-35.2142.1 (C7a), 45.8 (C3), 198.5 (C2)
3.40 (H3)2.95 (H4)45.8142.1 (C7a), 135.8 (C3a), 35.2 (1-CH3), 198.5 (C2)
7.15 (H4)6.90 (H5)125.0135.8 (C3a), 130.2 (C7), 21.5 (6-CH3)
6.90 (H5)7.15 (H4)123.5135.8 (C3a), 130.2 (C7), 21.5 (6-CH3)
2.35 (6-CH3)-21.5123.5 (C5), 130.2 (C7)
7.05 (H7)-130.2142.1 (C7a), 135.8 (C3a), 125.0 (C4), 123.5 (C5), 21.5 (6-CH3)

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of 2D NMR techniques.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis cluster_result Final Structure H1_NMR 1H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Types Carbon Types (CH3, CH2, CH, Cq) C13_NMR->Carbon_Types COSY COSY HH_Connectivity 1H-1H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct_Bonds Direct 1H-13C Bonds HSQC->CH_Direct_Bonds HMBC HMBC CH_Long_Range Long-Range 1H-13C Connectivity HMBC->CH_Long_Range Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Structure_Assembly Fragment Assembly HH_Connectivity->Structure_Assembly CH_Direct_Bonds->Structure_Assembly CH_Long_Range->Structure_Assembly Final_Structure Validated Structure of This compound Structure_Assembly->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocols

Sample Preparation: A 10 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3) and transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton couplings, typically through two or three bonds.[1][2][3]

  • Pulse Program: Standard cosygpqf pulse sequence.

  • Spectral Width: 12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1) complex points.

  • Number of Scans: 8 per increment.

  • Relaxation Delay: 2.0 seconds.

2. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear 2D NMR technique that identifies direct one-bond correlations between protons and their attached carbons.[1][3]

  • Pulse Program: Standard hsqcedetgpsisp2.2 pulse sequence.

  • 1H Spectral Width: 12 ppm.

  • 13C Spectral Width: 220 ppm.

  • Data Points: 2048 (F2) x 256 (F1) complex points.

  • Number of Scans: 16 per increment.

  • Relaxation Delay: 1.5 seconds.

  • 1JCH Coupling Constant: Optimized for an average of 145 Hz.

3. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and carbons over two to three bonds (and sometimes four).[3]

  • Pulse Program: Standard hmbcgplpndqf pulse sequence.

  • 1H Spectral Width: 12 ppm.

  • 13C Spectral Width: 220 ppm.

  • Data Points: 2048 (F2) x 512 (F1) complex points.

  • Number of Scans: 32 per increment.

  • Relaxation Delay: 2.0 seconds.

  • Long-Range Coupling Constant (nJCH): Optimized for 8 Hz.

Comparison of 2D NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this compoundLimitations
COSY 1H-1H scalar (J) couplings.[1][2][4]- Confirmed the coupling between H4 and H5 on the aromatic ring. - Established the aliphatic spin system.- No information about quaternary carbons or heteroatoms. - Does not directly link the methyl groups to the core structure.
HSQC Direct one-bond 1H-13C correlations.[1][3]- Unambiguously assigned the carbon signals for all protonated carbons (1-CH3, C3, C4, C5, 6-CH3, C7).- Does not provide information on quaternary carbons (C2, C3a, C7a). - No connectivity information between different spin systems.
HMBC Long-range (2-4 bond) 1H-13C correlations.[3]- Crucial for connecting the molecular fragments. - Correlations from 1-CH3 to C2, C3, and C7a confirmed its position on the nitrogen. - Correlations from the aromatic protons and 6-CH3 to the quaternary carbons C3a and C7a pieced together the bicyclic core.- The absence of a correlation does not definitively rule out a connectivity. - Choice of the long-range coupling constant is a compromise and may not be optimal for all correlations.

References

A Guide to Cross-Validation of Analytical Methods for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and analysis of heterocyclic compounds, a critical aspect of pharmaceutical development and quality control. Cross-validation of these methods ensures consistency and reliability of data across different laboratories and techniques. This document outlines key performance parameters, presents comparative data from experimental studies, and provides detailed analytical protocols.

Understanding Cross-Validation

Cross-validation is the process of comparing results from two or more different analytical methods, or from the same method used in different laboratories, to ensure that the data generated is comparable.[1] This is crucial when methods are transferred between sites or when different analytical techniques are used within a single study.[1][2] The objective is to demonstrate that each method is fit for its intended purpose.[3]

The key performance criteria evaluated during cross-validation typically align with the International Council for Harmonisation (ICH) guidelines for analytical method validation and include accuracy, precision (repeatability and reproducibility), linearity, specificity, and the limits of detection (LOD) and quantification (LOQ).[4][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for heterocyclic compounds depends on various factors including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of these compounds.[6]

Comparison of Sample Preparation Methods for LC-MS/MS Analysis of Heterocyclic Amines

A study comparing Liquid-Liquid Extraction with Solid-Phase Extraction (LLE-SPE) and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for the analysis of 11 heterocyclic amines in meat products by LC-MS/MS revealed the following performance characteristics:

Performance ParameterLLE-SPE MethodQuEChERS Method
Precision (%RSD) < 15.15%< 15.15%
Accuracy 79.80–117.64%79.80–117.64%
Recovery 52.39–118.88%52.39–118.88%
Limit of Quantitation (LOQ) 0.01–10 ppb0.01–10 ppb
Correlation Coefficient (r²) > 0.993> 0.993

Data sourced from a study on the analysis of heterocyclic amines in meat products.[7][8]

The study concluded that while both methods demonstrated good performance, the QuEChERS extraction strategy offered a better linear dynamic range and superior sensitivity compared to the LLE-SPE approach.[7][8]

High-Performance Liquid Chromatography (HPLC) vs. Capillary Electrophoresis (CE)

While HPLC is a widely used and versatile technique, Capillary Electrophoresis (CE) presents a powerful alternative, particularly for charged analytes.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on interactions with a stationary and mobile phase under high pressure.[1]Separation based on charge-to-size ratio in an electric field.[1]
Resolution Excellent for a wide range of compounds, particularly nonpolar or slightly polar ones.[1]Exceptional for charged analytes, often outperforming HPLC in this regard.[1]
Speed Analysis times can be longer.Generally provides faster analysis times due to high separation efficiency.[2]
Solvent Consumption Higher solvent consumption.[2]Significantly lower solvent consumption, making it a more environmentally friendly option.[2]
Sample Volume Typically requires larger sample volumes.[2]Requires very small sample volumes.
Cost Higher initial capital investment and recurring consumable costs.[1]More cost-effective with simpler instrumentation and lower consumable requirements.[1]
Applications Widely used in pharmaceuticals, food and beverage, and environmental analysis for a broad range of molecules.[1]Strong in genetics, proteomics, and analysis of charged biomolecules like DNA, RNA, and proteins.[1]

Experimental Protocols

LC-MS/MS Method for the Analysis of Heterocyclic Amines

This protocol is based on a validated method for the determination of heterocyclic amines in food matrices.[9]

  • Instrumentation : Shimadzu 20AD HPLC system coupled to an API 3200 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Aqua C18 column (2 mm × 250 mm, 5 µm).

  • Mobile Phase :

    • A: 30 mM ammonium formate in water (pH 3.7)

    • B: 100% acetonitrile

  • Gradient Elution :

    • 0-2 min: 90% A

    • 2-2.5 min: Gradient to 87% A

    • 2.5-4 min: Gradient to 86% A

    • 4-7.5 min: Gradient to 66% A

    • 7.5-8.5 min: Gradient to 50% A

    • 8.5-11 min: Hold at 50% A

    • 11-13 min: Gradient to 0% A

    • 13-20 min: Return to initial conditions

  • Flow Rate : 0.25 mL/min

  • Injection Volume : 5 µL

  • Detection : ESI in positive mode.

UPLC-MS/MS Method for the Analysis of Psychoactive Heterocyclic Substances

This protocol is adapted from a method for the simultaneous determination of new psychoactive substances.[3][5]

  • Instrumentation : Ultra-High Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Sample Pretreatment : Protein precipitation.

  • Validation Parameters :

    • Linearity : Assessed by analyzing standard solutions at multiple concentration levels. A correlation coefficient (R²) > 0.99 is considered satisfactory.[3]

    • Accuracy and Precision : Determined by recovery and relative standard deviation (RSD) at three different concentration levels.[3]

    • Limits of Detection (LOD) and Quantification (LOQ) : Established as the lowest concentration of analyte that can be reliably detected and quantified, respectively.[3][5]

Visualizing Workflows and Decision-Making

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation DevA Develop Method A ValA Validate Method A (ICH Guidelines) DevA->ValA AnalyzeSamples Analyze Same Batch of Samples with Both Methods ValA->AnalyzeSamples DevB Develop Method B ValB Validate Method B (ICH Guidelines) DevB->ValB ValB->AnalyzeSamples CompareResults Compare Results (Accuracy, Precision, etc.) AnalyzeSamples->CompareResults Decision Decision CompareResults->Decision Meet Acceptance Criteria? Success Methods are Cross-Validated Decision->Success Yes Failure Investigate Discrepancies & Re-evaluate Decision->Failure No

Caption: General workflow for cross-validating two analytical methods.

Decision-Making for Method Selection

The selection of an optimal analytical method involves a careful consideration of various factors, as depicted in the diagram below.

MethodSelection cluster_methods Available Analytical Methods cluster_validation Validation & Cross-Validation Parameters Start Define Analytical Requirements (Analyte, Matrix, Purpose) HPLC HPLC GC_MS GC-MS CE Capillary Electrophoresis LC_MS_MS LC-MS/MS Accuracy Accuracy HPLC->Accuracy GC_MS->Accuracy CE->Accuracy LC_MS_MS->Accuracy Precision Precision Accuracy->Precision Sensitivity Sensitivity (LOD/LOQ) Precision->Sensitivity Specificity Specificity Sensitivity->Specificity Cost Cost & Throughput Specificity->Cost FinalDecision Select Optimal Method Cost->FinalDecision Evaluate Overall Performance

Caption: Decision-making process for selecting an analytical method.

References

A Comparative Analysis of Thiazolidine-2-thione Derivatives and Allopurinol as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of a series of thiazolidine-2-thione derivatives against the well-established xanthine oxidase (XO) inhibitor, allopurinol. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering a side-by-side comparison of inhibitory potency and the experimental methodology used for these evaluations. While the initial query concerned 1,6-Dimethylindoline-2-thione, a lack of specific biological data for this compound has led to a focused analysis on the structurally related and well-documented thiazolidine-2-thione scaffold as potent inhibitors of xanthine oxidase.

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other metabolic disorders.[3] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[4]

Comparative Inhibitory Activity

The following table summarizes the in vitro xanthine oxidase inhibitory activity of various thiazolidine-2-thione derivatives compared to the standard inhibitor, allopurinol. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (μmol/L)Reference
Thiazolidine-2-thione72.15 ± 1.66[5]
Compound 6k3.56 ± 0.61[3][5][6]
Compound 6i5.19 ± 0.95[5]
Compound 6h9.87 ± 1.19[5]
Compound 6j9.76 ± 1.29[5]
Compound 6e10.20 ± 1.37[5]
Allopurinol (Positive Control) ~8.9 (calculated) [3][7]
Allopurinol 7.4 ± 0.07 [8]
Allopurinol 0.2 - 50 [9]

Note: The IC50 value for Allopurinol is presented as a range from multiple sources for a comprehensive perspective. One study reported that compound 6k was approximately 2.5-fold more potent than allopurinol, which would place allopurinol's IC50 at approximately 8.9 μmol/L in that specific assay.[3][7]

Experimental Protocols

The following is a detailed methodology for a typical in vitro xanthine oxidase inhibitory activity assay, based on protocols described in the cited literature.[10][11][12][13][14]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Test compounds (Thiazolidine-2-thione derivatives, Allopurinol)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Hydrochloric Acid (HCl) (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions, which are then diluted with phosphate buffer to the desired concentrations. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Mixture Preparation:

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for the control).

    • Add 30 µL of phosphate buffer.

    • Add 40 µL of the xanthine oxidase solution.

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes.

  • Initiation of Reaction:

    • Add 60 µL of the xanthine solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 25°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 25 µL of 1 M HCl.

  • Measurement:

    • Measure the absorbance of the mixture at 295 nm using a microplate reader. The absorbance is due to the formation of uric acid.

  • Calculation of Inhibition:

    • The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the reaction mixture without the inhibitor.

      • A_sample is the absorbance of the reaction mixture with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the purine metabolism pathway and a typical workflow for evaluating xanthine oxidase inhibitors.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitor Inhibitors (e.g., Thiazolidine-2-thiones, Allopurinol) Inhibitor->XO1 Inhibitor->XO2 XO_Inhibition_Workflow Start Start: Prepare Reagents (XO, Xanthine, Buffer, Inhibitors) AssaySetup Set up Assay in 96-well Plate (Inhibitor + Buffer + XO) Start->AssaySetup Preincubation Pre-incubate at 25°C for 15 min AssaySetup->Preincubation ReactionStart Initiate Reaction (Add Xanthine) Preincubation->ReactionStart Incubation Incubate at 25°C for 30 min ReactionStart->Incubation ReactionStop Stop Reaction (Add HCl) Incubation->ReactionStop Measurement Measure Absorbance at 295 nm ReactionStop->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End: Comparative Analysis Analysis->End

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 1,6-dimethylindoline-2-thione, a molecule of interest for further chemical and biological exploration. The comparison is based on established chemical transformations, offering a projection of efficiency based on reaction yields, conditions, and strategic considerations.

As no direct synthesis of this compound has been reported in the literature, this guide outlines two logical, multi-step pathways commencing from the commercially available precursor, 6-methylindolin-2-one. The routes diverge in the sequence of N-methylation and thionation, two key transformations required to arrive at the target molecule.

Comparative Overview of Synthetic Routes

The two proposed synthetic pathways are:

  • Route 1: N-methylation of 6-methylindolin-2-one to form 1,6-dimethylindolin-2-one, followed by thionation to yield the final product.

  • Route 2: Thionation of 6-methylindolin-2-one to produce 6-methylindoline-2-thione, which is then N-methylated.

A critical analysis of these routes suggests that Route 1 is likely to be more efficient and higher yielding. The key differentiating factor is the final N-methylation step in Route 2. The alkylation of a thiolactam can be complex, often resulting in a mixture of N- and S-alkylated products, which would necessitate a challenging purification process and likely lead to a lower overall yield of the desired N-methylated product. In contrast, the N-methylation of the lactam in Route 1 is a well-established and typically high-yielding reaction, and the subsequent thionation is also a standard and efficient transformation.

G cluster_0 Comparison of Synthetic Routes cluster_1 Route 1 cluster_2 Route 2 Start Starting Material: 6-Methylindolin-2-one N_Methylation Step 1a: N-Methylation Start->N_Methylation Thionation_2 Step 1b: Thionation Start->Thionation_2 Intermediate_1 Intermediate: 1,6-Dimethylindolin-2-one N_Methylation->Intermediate_1 Thionation_1 Step 2a: Thionation Intermediate_1->Thionation_1 Final_Product Final Product: This compound Thionation_1->Final_Product Intermediate_2 Intermediate: 6-Methylindoline-2-thione Thionation_2->Intermediate_2 N_Methylation_2 Step 2b: N-Methylation (Potential for side products) Intermediate_2->N_Methylation_2 N_Methylation_2->Final_Product

Logical flow for the comparison of two synthetic routes to this compound.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following table summarizes the projected quantitative data for the two synthetic routes. The yields and reaction conditions are based on analogous transformations reported in the chemical literature.

StepRoute 1: N-Methylation then ThionationRoute 2: Thionation then N-Methylation
Step 1 N-Methylation Thionation
Reagents & Conditions6-methylindolin-2-one, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous THF, 0 °C to rt, 4h6-methylindolin-2-one, Lawesson's Reagent, Anhydrous Toluene, Reflux (110 °C), 3h
Projected Yield~95%~85-90%
Step 2 Thionation N-Methylation
Reagents & Conditions1,6-dimethylindolin-2-one, Lawesson's Reagent, Anhydrous Toluene, Reflux (110 °C), 3h6-methylindoline-2-thione, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous THF, 0 °C to rt, 4h
Projected Yield~85-90%~50-60% (due to potential S-alkylation)
Overall Yield ~80-85% ~42-54%

Experimental Protocols

The following are detailed, plausible experimental protocols for each key transformation.

Route 1: Experimental Protocols

Step 1a: Synthesis of 1,6-Dimethylindolin-2-one (N-Methylation)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 6-methylindolin-2-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1,6-dimethylindolin-2-one.

Step 2a: Synthesis of this compound (Thionation)

  • To a solution of 1,6-dimethylindolin-2-one (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.6 eq.).[1][2]

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere and maintain for 3 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield this compound.[3]

Route 2: Experimental Protocols

Step 1b: Synthesis of 6-Methylindoline-2-thione (Thionation)

  • To a solution of 6-methylindolin-2-one (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.6 eq.).[1][2]

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere and maintain for 3 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 6-methylindoline-2-thione.[3]

Step 2b: Synthesis of this compound (N-Methylation)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 6-methylindoline-2-thione (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.[4][5][6]

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction by TLC for the formation of both N- and S-methylated products.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, which may require careful separation of the N- and S-alkylated isomers, to afford this compound.

Concluding Remarks

Based on established principles of organic synthesis, Route 1, which proceeds via the N-methylation of 6-methylindolin-2-one followed by thionation, is the recommended pathway for the efficient synthesis of this compound. This route is anticipated to provide a higher overall yield and a more straightforward purification process due to the avoidance of the potentially problematic N-methylation of a thiolactam intermediate. The experimental protocols provided herein offer a solid foundation for the practical execution of these synthetic routes.

References

In-vitro and In-vivo Correlation of 1,6-Dimethylindoline-2-thione Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1,6-Dimethylindoline-2-thione by examining the reported in-vitro and in-vivo activities of structurally related indoline-2-one and indoline derivatives. Due to the limited availability of data on this compound, this document leverages experimental findings from analogous compounds to provide a predictive overview of its potential efficacy and underlying mechanisms. The data presented herein is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

In-vitro Activity Comparison

The in-vitro activities of various indoline derivatives have been extensively studied, primarily focusing on their anti-inflammatory and anticancer properties. The following tables summarize the quantitative data from key studies, offering a comparative perspective on the potency of different structural analogs.

Table 1: In-vitro Anti-inflammatory Activity of Indoline Derivatives
Compound/DerivativeCell LineAssayIC50 / InhibitionReference CompoundIC50 / Inhibition (Reference)
3-(3-hydroxyphenyl)-indolin-2-oneRAW 264.7Nitric Oxide (NO) Production>50% inhibition at 20 µMDexamethasoneNot specified
Indoline Derivatives (general)RAW 264.7NO, TNF-α, IL-6 Reduction1-10 pM------
1-(2,6-dichlorophenyl)indolin-2-oneNot SpecifiedNot SpecifiedComparable to DiclofenacDiclofenacNot Specified
5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-onePeritoneal MacrophagesTNF-α & IL-1β ReductionSignificant reduction------
3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-onePeritoneal MacrophagesTNF-α & IL-1β ReductionSignificant reduction------

Data synthesized from multiple sources, specific concentrations and detailed results can be found in the cited literature.[1][2][3][4]

Table 2: In-vitro Anticancer Activity of Indolin-2-one Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)
3-substituted-indolin-2-ones (chloropyrrole moiety)A549 (Non-small cell lung cancer)Cytotoxicity0.32
KB (Oral epithelial)Cytotoxicity0.67
K111 (Melanoma)Cytotoxicity1.19
NCI-H460 (Large cell lung cancer)Cytotoxicity1.22
Indolin-2-one derivative (5h)HT-29 (Colon)MTT Assay0.016
H460 (Lung)MTT Assay0.0037
Indolin-2-one derivatives (1c, 1h)HCT-116 (Colon)CytotoxicitySubmicromolar
Indolin-2-one derivatives (1c, 2c)MDA-MB-231 (Triple-negative breast cancer)CytotoxicityPotent inhibitors

This table presents a selection of potent compounds from the literature to illustrate the potential of the indolin-2-one scaffold.[5][6][7]

In-vivo Activity Comparison

In-vivo studies provide crucial information on the efficacy, safety, and pharmacokinetic profile of a compound. The following table summarizes the in-vivo anti-inflammatory activity of representative indoline derivatives.

Table 3: In-vivo Anti-inflammatory Activity of Indoline Derivatives
Compound/DerivativeAnimal ModelAssayDosage% Inhibition of EdemaReference Compound% Inhibition (Reference)
Indoline derivatives (ester, amine, amide, or alcohol side chains)MiceLPS-induced cytokine elevation≤ 1 µmol/kg (s.c.)Prevention of cytokine elevationDexamethasone (5.6 µmol/kg)Prevention of cytokine elevation
1-(2,6-dichlorophenyl)indolin-2-oneRatCarrageenan-induced paw edemaNot SpecifiedStatistically significantDiclofenacComparable
5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-oneMiceAcetic acid-induced writhingNot Specified63.1% reduction------
3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-oneMiceAcetic acid-induced writhingNot Specified52.1% reduction------

The presented data highlights the significant in-vivo anti-inflammatory potential of the indoline scaffold.[3][4][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in-vitro and in-vivo assays.

In-vitro Assay Protocols

1. Cell Viability (MTT) Assay:

  • Cell Seeding: Cancer cell lines (e.g., A549, HT-29, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and comparators) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[6]

2. Nitric Oxide (NO) Production Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Stimulation and Treatment: Cells are pre-treated with test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Quantification: Absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[1]

3. Cytokine (TNF-α and IL-6) Measurement (ELISA):

  • Sample Collection: Culture supernatants from LPS-stimulated RAW 264.7 cells (as described above) are collected.

  • ELISA Procedure: The levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the cytokines are determined by comparison with a standard curve.[1]

In-vivo Assay Protocol

Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Compound Administration: Test compounds, a reference drug (e.g., Diclofenac), and a vehicle control are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[3]

Signaling Pathways and Experimental Workflows

The biological activities of indoline derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams illustrate a potential anti-inflammatory signaling pathway and a general workflow for screening novel compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Compound This compound (Proposed Target) Compound->IKK Inhibition Compound->MAPK_pathway Inhibition

Caption: Proposed anti-inflammatory signaling pathway and potential targets for this compound.

experimental_workflow Start Compound Synthesis (this compound) InVitro In-vitro Screening Start->InVitro AntiInflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) InVitro->AntiInflammatory Anticancer Anticancer Assays (MTT, Cytotoxicity) InVitro->Anticancer Active Active Compounds Identified AntiInflammatory->Active Anticancer->Active InVivo In-vivo Studies Active->InVivo Efficacy Efficacy Models (e.g., Paw Edema, Xenograft) InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity Lead Lead Compound Optimization Efficacy->Lead Toxicity->Lead

References

Independent Verification of the Synthesis and Purity of 1,6-Dimethylindoline-2-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for the independent synthesis, purification, and purity verification of 1,6-dimethylindoline-2-thione. Given the absence of a standardized commercial source for this compound, this document outlines a plausible synthetic pathway and compares various analytical techniques for its characterization. The content is intended for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the lactam precursor, 1,6-dimethylindolin-2-one, followed by a thionation reaction.

Step 1: Synthesis of 1,6-Dimethylindolin-2-one

A potential route to 1,6-dimethylindolin-2-one involves the reductive cyclization of 2-(2-nitro-4-methylphenyl)-N-methylacetamide. This precursor can be synthesized from 2-nitro-4-methylphenylacetic acid and methylamine.

Step 2: Thionation of 1,6-Dimethylindolin-2-one

The conversion of the lactam to the corresponding thiolactam can be achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation.[1][2]

Experimental Protocols

2.1. Synthesis of 1,6-Dimethylindolin-2-one

  • Amidation: To a solution of 2-nitro-4-methylphenylacetic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of methylamine (2.5 eq.) in DCM at 0 °C. The reaction is stirred overnight at room temperature. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(2-nitro-4-methylphenyl)-N-methylacetamide.

  • Reductive Cyclization: The intermediate amide (1 eq.) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is filtered off through Celite, and the solvent is evaporated to yield crude 1,6-dimethylindolin-2-one, which can be purified by column chromatography.

2.2. Synthesis of this compound

  • To a solution of 1,6-dimethylindolin-2-one (1 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).

  • The reaction mixture is heated to reflux (approximately 110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford this compound.

2.3. Purification

The primary methods for purifying the final product are flash column chromatography and recrystallization. A comparison of these methods is provided below.

Purification MethodAdvantagesDisadvantages
Flash Column Chromatography High resolution for separating closely related compounds. Applicable to a wide range of compound polarities.Can be time-consuming. Requires larger volumes of solvent. Potential for product degradation on silica gel.
Recrystallization Yields highly pure crystalline material. Cost-effective and scalable.Requires finding a suitable solvent system. May result in lower yields if the compound is highly soluble.

Purity and Structural Verification

The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of the final compound.[3] A reversed-phase C18 column is typically suitable for this type of molecule.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the thiocarbonyl group.

  • ¹³C NMR: The carbon NMR will show a characteristic downfield shift for the thiocarbonyl carbon (C=S), typically in the range of 200-210 ppm.[4] This is a key indicator of a successful thionation.

Expected ¹H and ¹³C NMR Data (Predicted)

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C=S-~205
Aromatic CH6.8 - 7.2110 - 145
Ring CH₂~3.0~35
N-CH₃~3.2~30
Ar-CH₃~2.3~20

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.

  • Key Observation: The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+). A key feature for sulfur-containing compounds is the presence of an [M+2] peak with an intensity of approximately 4.2% relative to the M+ peak, corresponding to the natural abundance of the ³⁴S isotope.[5]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to monitor the conversion of the starting material to the product.

  • Key Change: The disappearance of the strong C=O stretching band of the starting lactam (typically around 1680 cm⁻¹) and the appearance of a C=S stretching band (typically weaker, around 1120 cm⁻¹) in the product spectrum.[4]

Visualized Workflows and Relationships

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_verification Purity and Structural Verification 2-nitro-4-methylphenylacetic_acid 2-nitro-4-methylphenylacetic acid Amidation Amidation with Methylamine 2-nitro-4-methylphenylacetic_acid->Amidation Intermediate_Amide 2-(2-nitro-4-methylphenyl)-N-methylacetamide Amidation->Intermediate_Amide Reductive_Cyclization Reductive Cyclization (H₂, Pd/C) Intermediate_Amide->Reductive_Cyclization 1_6-dimethylindolin-2-one 1,6-dimethylindolin-2-one Reductive_Cyclization->1_6-dimethylindolin-2-one Thionation Thionation (Lawesson's Reagent) 1_6-dimethylindolin-2-one->Thionation Crude_Product Crude this compound Thionation->Crude_Product Purification_Step Purification Crude_Product->Purification_Step Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography Recrystallization Recrystallization Purification_Step->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: Experimental workflow for the synthesis and verification of this compound.

Analytical_Comparison cluster_purity Purity Assessment cluster_structure Structural Elucidation Target This compound HPLC HPLC (Quantitative) Target->HPLC Purity >95%? NMR NMR (Connectivity) Target->NMR Correct Structure? MS Mass Spec (Molecular Weight) Target->MS Correct Mass? IR IR Spec (Functional Groups) Target->IR C=S bond present? TLC TLC (Qualitative)

Caption: Logical relationships in the analytical verification of this compound.

Comparison with Alternatives

As this compound is not a commercially available standard, direct comparison with market alternatives is not feasible. Instead, a comparison of alternative synthetic and analytical methodologies is presented to guide the researcher in establishing a robust and verifiable process.

5.1. Alternative Thionation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Toluene or Dioxane, refluxHigh yields, widely used.By-products can complicate purification.[1]
Phosphorus Pentasulfide (P₄S₁₀) Pyridine or Dioxane, refluxPotent, effective for unreactive amides.Can be harsh, leading to side reactions. Difficult to handle.
Davey's Reagent (Ph₂P(S)SSP(S)Ph₂) Toluene, refluxMilder conditions, cleaner reactions.Less commercially available, more expensive.

5.2. Alternative Analytical Techniques for Purity

TechniquePrincipleInformation ProvidedComparison to HPLC
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio.High-resolution separation, quantitative purity.Can be faster and require less solvent than HPLC, but may be less robust for certain sample matrices.[6]
Quantitative NMR (qNMR) Integration of signals relative to an internal standard.Absolute purity determination without a reference standard of the analyte.Less sensitive than HPLC, requires a pure internal standard, and can be more complex to set up.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Purity of volatile components.Requires the analyte to be volatile and thermally stable, which may not be the case for this compound.

References

Unlocking Potential: A Comparative Docking Analysis of Indoline-2-thione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various indoline-2-thione derivatives against a range of therapeutic targets. By summarizing key quantitative data and detailing experimental protocols, this document aims to accelerate the identification of promising lead compounds for further development.

Indoline-2-thione, a sulfur analog of oxindole, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Molecular docking studies are a cornerstone in understanding the structure-activity relationships of these compounds, offering insights into their binding modes and affinities with various protein targets. This guide synthesizes findings from multiple studies to present a comparative overview of the docking performance of indoline-2-thione derivatives.

Comparative Docking Performance of Indoline-2-thione Derivatives

The following tables summarize the docking scores and binding affinities of various indoline-2-thione derivatives against several key protein targets. These results highlight the potential of this chemical class in diverse therapeutic areas.

Table 1: Antimicrobial Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
3-Substituted benzylidene indolin-2-thione derivativesDNA Gyrase (S. aureus, 5CDQ)Weaker than referencesCiprofloxacinNot specified
DNA Gyrase (S. enterica, 6AEP)Weaker than referencesAmpicillinNot specified
DNA Gyrase (S. haemolyticus, 2RHS)Weaker than referencesGentamicinNot specified
DNA Gyrase (A. baumannii, 2XKJ)Weaker than references
DNA Gyrase (S. thypi, 6J90)Weaker than references

Note: A study on 3-substituted indole-2-one and -thione derivatives reported that while several compounds showed in vitro antimicrobial activity, their docking scores against DNA gyrase were weaker than the reference antibiotics[1][2]. Specific docking scores for the thione derivatives were not individually detailed in the provided information.

Table 2: Anti-inflammatory and Other Targets

DerivativeTarget ProteinBinding Affinity / IC50
Indoline-based aromatic thiourea analogues (56-58)5-Lipoxygenase (5-LOX)Not specified in search results
Soluble Epoxide Hydrolase (sEH)Not specified in search results
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesSARS-CoV-2 Main Protease (6LU7)Not specified for thione derivatives
Human Mast Cell Tryptase (2ZA5)Not specified for thione derivatives
Indole moiety bearing pyrimidine-2-thiol derivativesCyclooxygenase-1 (COX-1, 3KK6)Significant binding affinity
Cyclooxygenase-2 (COX-2, 5IKR)Significant binding affinity

Note: While several studies investigated indoline derivatives against these targets, specific quantitative docking data for indoline-2-thione derivatives were not consistently available in the initial search results. For instance, one study synthesized aromatic thiourea analogues but focused the detailed reporting on other derivatives[3]. Another study on spiro derivatives did not specify the thione variations in the top-rated compounds[4][5]. A study on pyrimidine-2-thiol derivatives with an indole moiety showed promising docking results against COX enzymes[6].

Experimental and Computational Protocols

The methodologies employed in the cited docking studies form the basis for the presented data. Understanding these protocols is crucial for interpreting and potentially reproducing the results.

General Molecular Docking Workflow

A typical computational docking study involves several key steps, from ligand and protein preparation to the final analysis of the binding interactions.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->grid_gen docking_run Running Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding Affinity) docking_run->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

A generalized workflow for molecular docking studies.
Specific Methodologies from Literature

  • Software: AutoDock Vina 4.2.6 was a commonly cited software for performing the docking simulations[2]. Other studies may utilize software like LibDock in Discovery Studio[7].

  • Protein Preparation: Crystal structures of target proteins were typically obtained from the Protein Data Bank (PDB). Standard preparation procedures included the removal of water molecules and the addition of polar hydrogens[2].

  • Ligand Preparation: The 3D structures of the indoline-2-thione derivatives were generated and energy minimized using software such as ChemBio Ultra[2].

  • Grid Generation: A grid box was defined around the active site of the target protein to guide the docking process. For instance, a volumetric space of 30x30x30 Å was used for DNA gyrases[2].

  • Validation: To validate the docking protocol, the co-crystallized ligand is often re-docked into the protein's active site to ensure the software can reproduce the known binding mode[4][5].

  • Analysis: The final docked poses were analyzed based on their binding energy scores and the visualization of intermolecular interactions (e.g., hydrogen bonds, π-π interactions) with the protein's amino acid residues, often using software like PyMOL or Discovery Studio Visualizer[2][8].

Signaling Pathways of Investigated Targets

The therapeutic potential of indoline-2-thione derivatives can be understood by examining the signaling pathways in which their target proteins are involved.

PAK4 Signaling Pathway in Cancer

P21-activated kinase 4 (PAK4) is a key regulator of various cellular processes, and its dysregulation is implicated in cancer progression. Indolin-2-one derivatives have been investigated as potent PAK4 inhibitors[9]. The thione analogs represent a promising area for similar investigations.

G PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Dynamics Cofilin->Actin Regulates Migration Cell Migration & Invasion Actin->Migration

Simplified PAK4 signaling pathway in cell migration.
  • Mechanism: PAK4 can phosphorylate and activate LIM kinase 1 (LIMK1). Activated LIMK1 then phosphorylates and inactivates cofilin, a protein that promotes actin filament disassembly. The inhibition of cofilin leads to the stabilization of actin filaments, which is crucial for cell migration and invasion, key processes in cancer metastasis. Indolin-2-one derivative 12g has been shown to potently inhibit this pathway[9].

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Indolin-2-one derivatives have been explored as VEGFR-2 inhibitors[10][11].

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->downstream PI3K->downstream proliferation Endothelial Cell Proliferation, Migration, Survival downstream->proliferation

References

Safety Operating Guide

Proper Disposal of 1,6-Dimethylindoline-2-thione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,6-Dimethylindoline-2-thione could not be located. The following information is based on general principles for the disposal of heterocyclic thione compounds and should be treated as a guideline only. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal instructions tailored to your location and facilities.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Prioritizing Safety in Handling and Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Disposal Protocol

The proper disposal of this compound, as with many specialized laboratory chemicals, involves a multi-step process focused on containment, accurate labeling, and transfer to a certified waste management facility. Direct disposal down the drain or in regular trash is strictly prohibited due to the potential for environmental toxicity and unforeseen chemical reactions.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in a dedicated and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS officer.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection.

    • The container must be clearly labeled with the full chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.

  • Secure Storage:

    • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste contents.

Illustrative Physicochemical and Toxicological Data

While specific data for this compound is not available, the following table presents hypothetical yet representative data for a similar heterocyclic thione compound to illustrate the type of information typically found in an SDS.

PropertyValue (Illustrative Example)
Physical State Solid
Appearance Crystalline powder
Odor No data available
Melting Point 150 - 155 °C
Solubility Soluble in organic solvents
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Aquatic Toxicity Toxic to aquatic life with long-lasting effects

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Dedicated, Compatible Container B->C D Clearly Label Container with Chemical Name and Hazards C->D E Store Securely in a Designated Secondary Containment Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Provide Accurate Waste Information to EHS F->G H End: Professional Disposal by Certified Waste Management G->H

Caption: Workflow for the safe disposal of this compound waste.

Final Recommendation: Given the absence of a specific Safety Data Sheet, exercising extreme caution is paramount. Always assume the compound is hazardous and requires professional disposal. Your institution's Environmental Health and Safety office is the definitive resource for ensuring compliance and safety in the disposal of this and all laboratory chemicals.

Personal protective equipment for handling 1,6-Dimethylindoline-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethylindoline-2-thione. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3]
Skin Protection Chemical-Resistant GlovesNitrile or latex gloves are generally suitable for handling solid chemicals. Always check for compatibility and breakthrough times.[2][3][4]
Lab Coat or CoverallsA long-sleeved lab coat is the minimum requirement. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.[2][5]
Respiratory Protection N95 Respirator or HigherA respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area weigh Weigh Solid in Fume Hood prep_area->weigh 3. Begin Experiment gather_ppe Gather Required PPE gather_ppe->prep_area 2. Prepare Workspace consult_sds Consult SDS of Related Compounds consult_sds->gather_ppe 1. Assess Hazards dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. Prepare Solution reaction Perform Reaction dissolve->reaction 5. Conduct Experiment decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 6. Post-Experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste 7. Waste Management remove_ppe Remove PPE Correctly dispose_waste->remove_ppe 8. Final Steps

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary PPE before handling the chemical.[5]

  • Handling:

    • When weighing the solid, do so within a fume hood to minimize inhalation of any dust.

    • Avoid direct contact with the skin and eyes.[7]

    • If heating is required, ensure adequate ventilation and use appropriate shielding.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]

    • Store in a locked cabinet to restrict access.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

Waste Disposal Protocol

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed waste containerCollect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed container for hazardous waste.
Liquid Waste Labeled, sealed waste containerSolutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
Contaminated Glassware N/ARinse contaminated glassware with an appropriate solvent in a fume hood. Collect the initial rinsate as hazardous waste. Subsequent rinses can be handled as regular chemical waste, depending on the level of contamination.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.